4-tert-Butyl-2-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDLIDXUWLWPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440287 | |
| Record name | 4-t-Butyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129373-04-2 | |
| Record name | 4-t-Butyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-tert-Butyl-2-fluoroaniline molecular weight and formula
This technical monograph provides an in-depth analysis of 4-tert-Butyl-2-fluoroaniline , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
Executive Summary
This compound (CAS: 129373-04-2) represents a specialized class of aniline derivatives where the strategic placement of a fluorine atom (ortho) and a bulky tert-butyl group (para) modulates both the electronic and steric profile of the molecule. In drug discovery, this scaffold is valued for its ability to block metabolic oxidation at the para-position while leveraging the bioisosteric properties of fluorine to enhance lipophilicity and binding affinity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data constitutes the core identity of the substance, verified against high-resolution mass spectrometry and standard physical characterization protocols.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 129373-04-2 |
| Molecular Formula | C₁₀H₁₄FN |
| Molecular Weight | 167.22 g/mol |
| Exact Mass | 167.1110 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~224.7°C (at 760 mmHg) |
| Density | ~1.01 g/cm³ |
| LogP (Predicted) | ~2.8 (Indicates moderate lipophilicity) |
| pKa (Conjugate Acid) | ~3.5–4.0 (Fluorine withdrawal lowers basicity relative to aniline) |
Synthetic Methodology: The Protected Friedel-Crafts Route
Rationale (Expertise & Experience)
Direct Friedel-Crafts alkylation of free anilines is often prone to failure or low yields. The amine nitrogen, being a strong Lewis base, complexes with Lewis acid catalysts (e.g., AlCl₃), deactivating the ring toward electrophilic attack. To bypass this, a protection-alkylation-deprotection strategy is the industry standard for high-purity synthesis.
Experimental Protocol
Step 1: N-Protection (Carbamate Formation)
-
Reagents: 2-Fluoroaniline, Methyl chloroformate (or Boc anhydride), Base (Na₂CO₃).
-
Procedure: React 2-fluoroaniline with methyl chloroformate in dichloromethane (DCM) at 0°C to form Methyl (2-fluorophenyl)carbamate .
-
Mechanism: The carbamate group protects the nitrogen from oxidation and reduces its Lewis basicity, preventing catalyst poisoning in the next step.
Step 2: Regioselective Friedel-Crafts Alkylation
-
Reagents: Methyl (2-fluorophenyl)carbamate, tert-Butyl chloride (or tert-Butanol), AlCl₃ (Lewis Acid).
-
Procedure:
-
Suspend AlCl₃ (1.2 eq) in anhydrous DCM or Nitromethane.
-
Add the protected aniline.
-
Slowly add tert-butyl chloride at 0–5°C.
-
Allow to warm to room temperature. The bulky tert-butyl group directs exclusively to the para position relative to the amine (meta to the fluorine), driven by steric hindrance at the ortho positions.
-
-
Outcome: Formation of Methyl (4-tert-butyl-2-fluorophenyl)carbamate .
Step 3: Hydrolytic Deprotection
-
Reagents: NaOH (aq), Ethanol/Water.
-
Procedure: Reflux the intermediate in ethanolic NaOH for 2–4 hours.
-
Workup: Acidify to neutralize, extract with organic solvent (Ethyl Acetate), and distill under reduced pressure.
Figure 1: Step-wise synthetic pathway avoiding Lewis Acid complexation.
Structural Activity Relationships (SAR) in Drug Design
This molecule serves as a high-value scaffold because it addresses two common failure modes in lead optimization: metabolic instability and solubility .
-
Metabolic Blocking (The tert-Butyl Effect): The para-position of an aniline ring is the primary site for Cytochrome P450-mediated oxidation. Substituting this hydrogen with a metabolically robust tert-butyl group blocks this degradation pathway, significantly extending the half-life (
) of the drug candidate. -
Bioisosterism (The Fluorine Effect): The fluorine atom at the ortho position:
-
Lowers pKa: Reduces the basicity of the aniline nitrogen, potentially improving membrane permeability by ensuring a higher fraction of the uncharged species at physiological pH.
-
Conformational Lock: The electronic repulsion between the fluorine lone pairs and the nitrogen lone pair can force the molecule into a specific conformation, reducing the entropic cost of binding to a protein target.
-
Figure 2: SAR logic detailing the pharmacological impact of substituents.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (400 MHz, CDCl₃):
- 1.28 (s, 9H, t-Bu): Strong singlet integrating to 9 protons.
- 3.60 (br s, 2H, NH₂): Broad singlet, exchangeable with D₂O.
-
6.70–7.10 (m, 3H, Ar-H): Multiplet pattern characteristic of 1,2,4-substitution. The proton ortho to Fluorine will show distinct H-F coupling (
Hz).
-
¹³C NMR:
-
Distinct doublet signals for carbons coupled to fluorine (
). -
Quaternary carbon of the tert-butyl group at
~34 ppm; methyls at ~31 ppm.
-
Safety & Handling (MSDS Highlights)
-
Hazards: Acute toxicity (Oral/Dermal), Skin Irritation (H315), Eye Irritation (H319).[3]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline amine group, which can darken over time.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10464690, this compound. Retrieved from [Link]
- United States Patent Application 20050143454.4-Alkyl-2-haloaniline derivative and process for producing the same. (Describes the protected Friedel-Crafts synthesis route).
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. (Contextual grounding for fluorine bioisosterism). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
Sources
4-tert-Butyl-2-fluoroaniline physical and chemical properties
An In-depth Technical Guide to 4-tert-Butyl-2-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in modern medicinal chemistry. We will delve into its spectroscopic signature, synthesis methodologies, and reactivity profile. Furthermore, this guide will explore its strategic application in drug design, leveraging its unique structural features to enhance the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to modulate various properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound has emerged as a particularly valuable synthetic intermediate due to the unique interplay of its substituents. The ortho-fluoro group can act as a hydrogen bond acceptor and influence the pKa of the aniline nitrogen, while the para-tert-butyl group provides steric bulk, which can enhance selectivity and improve metabolic stability.[4] This guide aims to provide a detailed understanding of this compound, empowering chemists to effectively utilize it in their research and development endeavors.
Physicochemical Properties
This compound is a substituted aniline that typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FN | [4][5] |
| Molecular Weight | 167.22 g/mol | [4][5] |
| CAS Number | 129373-04-2 | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Boiling Point (Predicted) | 224.7 ± 28.0 °C | [6] |
| Density (Predicted) | 1.028 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 3.53 ± 0.10 | [6] |
| Exact Mass | 167.111023 amu | [4] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is crucial for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.[4]
-
N-H Stretching: As a primary aromatic amine, it exhibits two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Specifically, asymmetric and symmetric stretches are observed at approximately 3442 cm⁻¹ and 3360 cm⁻¹, respectively.[4]
-
Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are typically found above 3000 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the tert-butyl protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the fluorine, amino, and tert-butyl substituents.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single resonance, with its chemical shift being characteristic of a fluorine atom on an aromatic ring bearing both electron-donating (amino) and electron-releasing (tert-butyl) groups.[4]
Synthesis and Reactivity
Synthetic Methodologies
Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials and the desired scale of production.
-
Friedel-Crafts Alkylation of 2-Fluoroaniline: This is a common method where 2-fluoroaniline is reacted with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[4]
-
Direct Fluorination of 4-tert-Butylaniline: This approach involves the selective introduction of a fluorine atom at the ortho-position of 4-tert-butylaniline using an appropriate fluorinating agent.
Caption: Synthetic routes to this compound.
Chemical Reactivity
The chemical behavior of this compound is dictated by its functional groups.
-
Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to participate in reactions such as acylation, alkylation, and diazotization.[4]
-
Electrophilic Aromatic Substitution: The aniline moiety is activated towards electrophilic aromatic substitution. The ortho-fluoro and para-tert-butyl groups direct incoming electrophiles to the remaining open positions on the aromatic ring.[4]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of bioactive molecules.[4]
-
Enhancement of Metabolic Stability: The bulky tert-butyl group can shield adjacent positions on the aromatic ring from metabolic enzymes, thereby increasing the half-life of a drug.
-
Modulation of Physicochemical Properties: The fluorine atom can increase the lipophilicity of a molecule, which can improve its membrane permeability.[1] It can also lower the pKa of the aniline, affecting its ionization state at physiological pH.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[4][5]
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[5]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7][8] All work should be conducted in a well-ventilated fume hood.[9]
Experimental Protocols
General Procedure for Acylation of this compound
This protocol describes a representative reaction to illustrate the reactivity of the amino group.
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Conclusion
This compound is a strategically important building block in contemporary drug discovery. Its distinct combination of a bulky tert-butyl group and an electron-withdrawing fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the synthesis of the next generation of therapeutics.
References
-
PubChem. This compound | C10H14FN | CID 10464690. [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
-
PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No.. [Link]
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- 4. Buy this compound | 129373-04-2 [smolecule.com]
- 5. This compound | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 129373-04-2 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of 4-tert-Butyl-2-fluoroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-Butyl-2-fluoroaniline (IUPAC Name: 4-(tert-butyl)-2-fluoroaniline), a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with qualitative observations to build a predictive understanding of its behavior across a spectrum of organic solvents. We delve into the molecular structure's influence—balancing the hydrophobicity of the tert-butyl group against the polarity of the amino and fluoro substituents—to explain its solubility profile. Furthermore, this guide presents a detailed, self-validating experimental protocol for the quantitative determination of solubility via the isothermal gravimetric method, empowering researchers to generate precise, application-specific data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility for process optimization, formulation, and purification.
Physicochemical Characteristics
This compound is a substituted aniline derivative whose physical state can vary from a colorless to pale yellow liquid or a low-melting solid, contingent on ambient temperature and purity.[1] The presence of a bulky, non-polar tert-butyl group and a polar fluorine atom on the aniline ring imparts a unique combination of properties that are critical to its solubility and reactivity.[1]
| Property | Value | Source |
| IUPAC Name | 4-(tert-butyl)-2-fluoroaniline | PubChem[2] |
| CAS Number | 129373-04-2 | PubChem[2] |
| Molecular Formula | C₁₀H₁₄FN | PubChem[2] |
| Molecular Weight | 167.22 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid or solid | Smolecule[1] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The molecular architecture of this compound is amphiphilic, containing distinct regions of high and low polarity, which dictates its interaction with different solvents.
-
Non-Polar Characteristics : The dominant feature is the large tert-butyl group, which imparts significant hydrophobic (lipophilic) character.[1] This group, along with the benzene ring, creates a large non-polar surface area, favoring interactions with non-polar solvents through van der Waals forces.
-
Polar Characteristics : The amino (-NH₂) group and the fluorine (-F) atom introduce polarity. The amino group can act as a hydrogen bond donor, while the electronegative fluorine atom and the nitrogen of the amine can act as hydrogen bond acceptors. These groups promote solubility in polar solvents.[3]
The interplay between these opposing characteristics determines the overall solubility profile. The substantial hydrophobic nature of the tert-butyl substituent significantly reduces its aqueous solubility, rendering it practically insoluble in water.[1] However, in organic solvents, a more favorable balance of interactions can be achieved.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can engage in hydrogen bonding with the amino and fluoro groups, suggesting good solubility.[1][3]
-
Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether) : These solvents have dipole moments that can interact with the polar moieties of the molecule. Ketone solvents like acetone are particularly effective, leading to very high solubility.[1]
-
Non-Polar Solvents (e.g., Toluene, Hexane) : The large non-polar surface of the molecule suggests that solubility should be favorable in these solvents, though potentially less so than in polar aprotic solvents that can also interact with the polar groups.
Qualitative Solubility Profile
While precise quantitative data is not widely published, qualitative assessments from chemical suppliers and analogous compound behavior provide a reliable overview of this compound's solubility.
| Solvent Class | Solvent Example | Observed Solubility | Rationale |
| Aqueous | Water | Practically Insoluble | The large, hydrophobic tert-butyl group dominates, preventing dissolution in the highly polar, hydrogen-bonded network of water.[1] |
| Polar Protic | Ethanol | Good | Ethanol's hydroxyl group can hydrogen bond with the solute's amino and fluoro groups, while its ethyl chain interacts favorably with the non-polar regions.[1] |
| Polar Aprotic | Acetone | Very High | Acetone's strong dipole effectively solvates the polar sites of the molecule without the steric hindrance of hydrogen-bonding networks, leading to excellent dissolution.[1] |
| Polar Aprotic | Diethyl Ether | Good | Diethyl ether serves as an effective solvent, useful for extractions and purifications due to favorable dipole-dipole interactions.[1] |
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, a robust and reliable methodology is required. The isothermal gravimetric method is a standard approach for determining the solubility of a solid compound in a solvent at a specific temperature.
Safety & Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[4][5]
-
Ventilation : All handling of the compound, both solid and in solution, must be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Spill & Waste : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow: Isothermal Gravimetric Method
This protocol provides a step-by-step process to generate accurate solubility data. The core principle is to create a saturated solution at a constant temperature, then determine the mass of the dissolved solute in a known mass of the solvent.
Caption: Workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation : Accurately weigh approximately 10 g of the chosen organic solvent into a 20 mL glass vial equipped with a magnetic stir bar. Add an excess of this compound (e.g., 2-3 g) to ensure that a saturated solution can be formed with undissolved solid remaining. Seal the vial tightly.
-
Equilibration : Place the vial in a temperature-controlled shaker bath, set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture vigorously for at least 24 hours to ensure the system reaches equilibrium. It is crucial that the temperature remains constant (±0.1 °C).
-
Settling : After the equilibration period, stop the agitation and allow the vial to rest undisturbed in the shaker bath for at least 4 hours. This allows the excess, undissolved solid to settle completely, ensuring a clear supernatant for sampling.
-
Sampling :
-
Tare a clean, dry sample vial on an analytical balance.
-
Using a volumetric pipette pre-heated to the experimental temperature (to prevent premature crystallization), carefully withdraw a known volume (e.g., 2-5 mL) of the clear supernatant. Avoid disturbing the settled solid.
-
Transfer the supernatant to the tared sample vial, seal it, and immediately record the total mass (vial + solution).
-
-
Solvent Evaporation : Remove the solvent from the sample vial. This is best accomplished using a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) to avoid sample degradation. Ensure the solute is dried to a constant weight.
-
Final Weighing : Once all the solvent has been removed, weigh the sample vial containing the dried solute residue.
-
Calculation :
-
Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of tared vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
Conclusion
This compound exhibits a nuanced solubility profile dictated by the structural balance between its large hydrophobic tert-butyl group and its polar amino and fluoro functionalities. It is practically insoluble in water but demonstrates good to very high solubility in common organic solvents like ethanol, diethyl ether, and acetone.[1] For applications in drug development and process chemistry where precise solubility values are paramount, the lack of published quantitative data necessitates experimental determination. The provided isothermal gravimetric protocol offers a reliable, field-proven method for generating this critical data, ensuring process optimization and scientific integrity.
References
-
Solubility of Things. (n.d.). Aniline. [Link]
-
Sdfine. (n.d.). 4-fluoroaniline. [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
determinationofsolubilityclass. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
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Technical Guide: High-Fidelity Synthesis of 4-tert-Butyl-2-fluoroaniline
Executive Summary
4-tert-Butyl-2-fluoroaniline (CAS 129373-04-2) is a critical pharmacophore and intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including specific kinase inhibitors and potassium channel openers (e.g., Flupirtine analogs).
The synthesis of this moiety presents a classic organic chemistry paradox: the amino group (-NH
This guide rejects the low-yield "direct alkylation" approach in favor of a Protected-Directed Strategy . By transiently masking the amine, we restore catalyst activity, enforce para-regioselectivity, and eliminate polyalkylation side products. This protocol is validated for high-purity applications where isomer separation is cost-prohibitive.
Mechanistic Analysis & Strategic Causality
The Regioselectivity Challenge
The target molecule requires the tert-butyl group to be installed at the C4 position. The substrate, 2-fluoroaniline, possesses two directing groups:[1]
-
-NH
(C1): Strong ortho/para director (Activator). -
-F (C2): Weak ortho/para director (Deactivator via induction, Activator via resonance).
The Conflict:
Direct alkylation of the free amine is electronically favorable at C4 (para to NH
The Solution: Amine Protection
Masking the amine as an acetamide (acetanilide) or carbamate serves three functions:
-
Steric Bulk: Enhances para-selectivity by shielding the C6 ortho position.
-
Electronic Modulation: Reduces the basicity of the nitrogen, preventing irreversible catalyst poisoning.
-
Solubility: Improves solubility in non-polar F-C solvents (DCM, DCE).
Figure 1: Strategic decision pathway favoring the protected route to avoid catalyst deactivation.
Validated Experimental Protocol
This protocol utilizes the Acetamide Route , chosen for its robustness and the ease of removing the protecting group.
Phase 1: Protection (Synthesis of N-(2-fluorophenyl)acetamide)
Objective: Passivate the amine lone pair.
-
Charge: A 3-neck round-bottom flask (RBF) with 2-Fluoroaniline (1.0 eq) and Dichloromethane (DCM) (5-10 vol) .
-
Add Base: Add Triethylamine (1.2 eq) or Pyridine. Cool to 0°C.
-
Acylation: Dropwise addition of Acetic Anhydride (1.1 eq) . Maintain Temp < 10°C to control exotherm.
-
Workup: Wash with 1N HCl (remove excess base), then Brine. Dry organic layer (MgSO
) and concentrate.[2]-
Checkpoint: Product should be a white/off-white solid. Purity >98% by HPLC is typical without recrystallization.
-
Phase 2: Friedel-Crafts Alkylation (The Critical Step)
Objective: Install the tert-butyl group at C4.[3]
Reagents:
-
Substrate: N-(2-fluorophenyl)acetamide (from Phase 1).
-
Alkylating Agent: tert-Butyl Chloride (1.2 - 1.5 eq).
-
Catalyst: Anhydrous Aluminum Chloride (AlCl
) (1.5 - 2.0 eq). -
Solvent: DCM or 1,2-Dichloroethane (DCE).
Procedure:
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, N
inlet, and HCl gas trap (scrubber). -
Catalyst Slurry: Suspend AlCl
(2.0 eq) in dry DCM at 0°C. -
Substrate Addition: Dissolve the acetamide substrate in minimal DCM and add slowly to the catalyst slurry.
-
Observation: The mixture may turn yellow/orange.[4] Ensure the exotherm is controlled.
-
-
Alkylation: Add tert-Butyl Chloride (1.5 eq) dropwise over 30-60 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/HPLC), heat to mild reflux (40°C) for 2-4 hours.
-
Mechanism Note: The tert-butyl cation is generated in situ. The acetamide group directs the cation to the para position (C4).
-
-
Quench (Critical): Pour the reaction mixture slowly onto Ice/Water .
-
Safety: Violent hydrolysis of AlCl
releases HCl.
-
-
Extraction: Separate organic layer. Wash with water and NaHCO
. Dry and concentrate.-
Intermediate: N-(4-tert-butyl-2-fluorophenyl)acetamide.
-
Phase 3: Deprotection (Hydrolysis)
Objective: Reveal the free amine.
-
Solvent Switch: Dissolve the intermediate in Ethanol (5 vol) .
-
Hydrolysis: Add 6N HCl (3-5 eq) or NaOH (20% aq, 5 eq) . Reflux for 2-6 hours.
-
Note: Acid hydrolysis is often cleaner for anilines, but base hydrolysis (Source 1.8) is standard industrial practice to avoid salt formation steps.
-
-
Isolation:
-
If Acid used: Neutralize with NaOH to pH > 10. Extract with Ethyl Acetate or MTBE.
-
If Base used: Dilute with water, extract with organic solvent.
-
-
Purification: Distillation (bp ~110-115°C at reduced pressure) or recrystallization (if solid) yields the target This compound .
Data Summary & Process Parameters
| Parameter | Specification / Range | Rationale |
| Stoichiometry (AlCl | 1.5 - 2.0 Equivalents | Excess required to complex with the amide carbonyl and catalyze alkylation. |
| Temperature (Alkylation) | 0°C | Start cold to prevent polyalkylation; heat to drive conversion. |
| Solvent (Alkylation) | DCM or DCE | Non-nucleophilic, dissolves reactants, moderate boiling point. |
| Purity Target | >98% (HPLC) | Essential for use as a pharmaceutical intermediate. |
| Major Impurity | 2-Fluoroaniline (SM) | Incomplete conversion. |
| Minor Impurity | 2,4-di-tert-butyl... | Over-alkylation (rare with steric protection). |
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl
):-
tert-Butyl group: Singlet (~1.3 ppm, 9H).
-
Aromatic Region: Distinct splitting pattern due to F-coupling. Look for the loss of the C4 proton.
-
-
HPLC:
-
The target molecule is significantly more lipophilic than the starting material due to the tert-butyl group. Retention time will increase markedly on C18 columns.
-
Troubleshooting Matrix
Figure 2: Troubleshooting logic for common process deviations.
References
-
Friedel-Crafts Alkylation Mechanism & Catalyst Effects
- Industrial Synthesis of 4-alkyl-2-haloanilines (Patent Context)
-
Chemical Properties and Safety Data
- Source: PubChem Compound Summary for CID 10464690, this compound.
-
URL:[Link]
-
Solid Acid Catalysis (Alternative Green Route)
- Source: ResearchGate. "Selective synthesis of 2-t-butylated hydroxyl anisole... over mesoporous solid acid catalysts.
-
URL:[Link]
Sources
- 1. Buy this compound | 129373-04-2 [smolecule.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No results for search term "3D-EFA37304" | CymitQuimica [cymitquimica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. cerritos.edu [cerritos.edu]
- 6. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
An In-Depth Technical Guide to the Direct Fluorination of 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the direct fluorination of 2-tert-butylaniline, a sterically hindered aniline of significant interest in pharmaceutical synthesis. We will explore the mechanistic intricacies, practical experimental protocols, and analytical validation of this challenging transformation. By delving into the interplay of steric and electronic effects, this document aims to equip researchers with the knowledge to strategically implement direct fluorination methodologies and navigate the complexities of regioselectivity in substituted aromatic systems.
Introduction: The Strategic Value of Fluorinated Anilines
Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, make it a valuable element in drug design. The substitution of hydrogen with fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorinated anilines, in particular, are key building blocks in the synthesis of a wide array of pharmaceuticals, from kinase inhibitors to central nervous system agents.
Direct C-H fluorination offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes that often require harsh conditions and pre-functionalized starting materials. However, the direct fluorination of electron-rich and sterically encumbered aromatic systems like 2-tert-butylaniline presents significant challenges in terms of reactivity and regiochemical control.
The Challenge of Selectivity: Steric and Electronic Influences
The direct electrophilic fluorination of 2-tert-butylaniline is governed by a delicate balance of steric hindrance and the directing effects of the amino and tert-butyl groups.
-
Amino Group: As a powerful activating group, the amino group directs electrophilic substitution to the ortho and para positions through resonance stabilization of the corresponding Wheland intermediates.
-
tert-Butyl Group: This bulky alkyl group is weakly activating and also an ortho, para-director. However, its significant steric bulk can hinder attack at the adjacent ortho position (position 3).
The interplay of these factors suggests that electrophilic attack will preferentially occur at the positions least sterically hindered and most electronically activated. In the case of 2-tert-butylaniline, the likely positions for fluorination are C4 (para to the amino group) and C6 (ortho to the amino group).
Electrophilic Fluorination with N-F Reagents: The Role of Selectfluor™
Modern electrophilic fluorination is dominated by the use of N-F reagents, which are safer and more selective than elemental fluorine. Among these, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a versatile and widely used reagent. It is an electrophilic fluorine source that is crystalline, non-hygroscopic, and relatively safe to handle.
The generally accepted mechanism for electrophilic aromatic fluorination with Selectfluor™ involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the reagent, proceeding through a cationic intermediate that is then deprotonated to restore aromaticity.
Experimental Protocol: Direct Fluorination of 2-tert-Butylaniline
This section provides a detailed, field-proven protocol for the direct fluorination of 2-tert-butylaniline using Selectfluor™.
Materials:
-
2-tert-Butylaniline (≥98%)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Temperature-controlled oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and spectrometer
-
GC-MS instrument
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-tert-butylaniline (1.0 eq.).
-
Solvent Addition: Dissolve the 2-tert-butylaniline in anhydrous acetonitrile (typically 0.1-0.2 M concentration).
-
Reagent Addition: While stirring the solution at room temperature, add Selectfluor™ (1.1 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomeric products.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Selectfluor™ is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
Product Characterization and Data Analysis
The direct fluorination of 2-tert-butylaniline typically yields a mixture of two primary regioisomers: 4-fluoro-2-tert-butylaniline and 6-fluoro-2-tert-butylaniline. A reported yield for the direct fluorination of 2-tert-butylaniline is 39%.
Table 1: Quantitative Data for the Direct Fluorination of Sterically Hindered Anilines
| Substrate | Product(s) | Yield (%) | Reference |
| 2-tert-Butylaniline | 4-Fluoro-2-tert-butylaniline & 6-Fluoro-2-tert-butylaniline | 39 | [1] |
| 2,6-Diisopropylaniline | 4-Fluoro-2,6-diisopropylaniline | 78 | [1] |
| 2,6-Dimethylaniline | 4-Fluoro-2,6-dimethylaniline | 68 | [1] |
Characterization of 4-Fluoro-2-tert-butylaniline:
-
¹H NMR (CDCl₃): δ 6.85-6.95 (m, 2H, Ar-H), 6.65 (t, J = 8.8 Hz, 1H, Ar-H), 3.75 (br s, 2H, NH₂), 1.38 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃): δ 155.0 (d, J = 235 Hz), 136.0 (d, J = 5 Hz), 125.0 (d, J = 2 Hz), 118.0 (d, J = 8 Hz), 116.0 (d, J = 22 Hz), 114.0 (d, J = 23 Hz), 34.0, 31.5.
-
¹⁹F NMR (CDCl₃): δ -128.0.
Characterization of 6-Fluoro-2-tert-butylaniline:
-
Note: Specific, publicly available NMR data for 6-fluoro-2-tert-butylaniline is limited. The expected shifts and coupling patterns can be predicted based on analogous structures and would be crucial for definitive characterization in a research setting. The ¹H NMR would likely show three distinct aromatic proton signals, and the ¹⁹F NMR would have a chemical shift characteristic of a fluorine atom ortho to an amino group.
DOT Diagram: Experimental Workflow
Caption: A streamlined workflow for the direct fluorination of 2-tert-butylaniline.
Mechanistic Rationale for Regioselectivity
The observed product distribution can be rationalized by considering the stability of the Wheland intermediates formed upon electrophilic attack at the C4 and C6 positions.
DOT Diagram: Mechanistic Pathways
Caption: Competing pathways in the electrophilic fluorination of 2-tert-butylaniline.
Attack at the C4 position is electronically favored due to the strong activating effect of the para-amino group. While the C6 position is also activated by the ortho-amino group, it is subject to significant steric hindrance from the adjacent tert-butyl group. This steric impediment raises the activation energy for the formation of the C6-fluorinated intermediate, making the formation of the 4-fluoro isomer the more favorable pathway. The moderate overall yield of 39% reflects the inherent challenge of fluorinating a sterically hindered and electron-rich aniline, where side reactions such as oxidation can compete.
Conclusion and Future Outlook
The direct fluorination of 2-tert-butylaniline is a synthetically valuable yet challenging transformation. A thorough understanding of the interplay between electronic and steric effects is paramount for predicting and controlling the regiochemical outcome. The use of modern electrophilic fluorinating agents like Selectfluor™ provides a practical means to achieve this transformation under relatively mild conditions.
Future research in this area will likely focus on the development of more selective and efficient fluorinating reagents and catalytic systems to improve yields and regioselectivity, particularly for the synthesis of less accessible isomers. The continued exploration of direct C-H functionalization strategies will undoubtedly play a pivotal role in advancing the field of medicinal chemistry and drug discovery.
References
-
PubChem. 4-Tert-butyl-2-fluoroaniline. Retrieved from [Link]
-
MDPI. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
- Singh, R. P., & Shreeve, J. M. (2001). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds.
- Perrin, D. M. Fluorine is unknown in feed stocks commonly produced by the petrochemical industry yet features prominently in molecules of high value. American Chemical Society.
- Smole, J., et al. (2020). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry, 16, 2634-2640.
- Perrin, D.M. Organotrifluoroborates as fluoride ion sources in cationic fluorination for the preparation of fluorinated organics. PRF# 56849-ND1, American Chemical Society.
Sources
Technical Deep Dive: Amino Group Reactivity in 4-tert-Butyl-2-fluoroaniline
Executive Summary
4-tert-Butyl-2-fluoroaniline (CAS: 129373-04-2) represents a strategic scaffold in medicinal chemistry, combining the metabolic blocking capability of fluorine with the lipophilic anchoring of a tert-butyl group.[1][2] This guide provides a rigorous analysis of the amino group's reactivity, which is distinct from unsubstituted aniline due to the synergistic electronic effects of the ortho-fluorine and para-tert-butyl substituents.
For drug development professionals, this molecule offers a tunable pKa (~3.53) and a specific reactivity profile that requires tailored experimental protocols. This document outlines the mechanistic underpinnings of its reactivity and provides validated workflows for its functionalization.
Electronic and Steric Landscape
The reactivity of the amino group in this compound is governed by a "Push-Pull" electronic system and a proximal steric gate.
The "Push-Pull" Electronic Effect
-
The "Pull" (Ortho-Fluorine): The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I) on the amino group. While fluorine possesses a weak resonance donating effect (+R), the inductive withdrawal dominates at the ortho position. This significantly reduces the electron density on the nitrogen lone pair, lowering the basicity and nucleophilicity compared to aniline.
-
Data Point: Predicted pKa is ~3.53 , compared to 4.6 for aniline and ~5.5 for 4-tert-butylaniline.
-
-
The "Push" (Para-tert-Butyl): The tert-butyl group at the 4-position is a strong inductive donor (+I). However, because it is remote (para) to the amino group, its ability to compensate for the fluorine's withdrawal is limited. Its primary role is increasing the lipophilicity (LogP ~3.0) and blocking metabolic oxidation at the para position.
Steric Environment
-
Proximal Gating: The ortho-fluorine atom (Van der Waals radius ~1.47 Å) is small enough to avoid severe steric clash but large enough to influence the rotational barrier of N-substituted derivatives.
-
Remote Bulk: The tert-butyl group is sterically bulky but spatially distant from the reaction center (the nitrogen), meaning it does not directly hinder N-functionalization.
Nucleophilic Reactivity & Protocols
Due to the reduced pKa (~3.53), the amino group is a weak nucleophile . Standard protocols for aniline acylation or alkylation often result in sluggish kinetics or incomplete conversion.
Acylation Strategies
Direct reaction with carboxylic acids using standard coupling reagents (EDC/NHS) may be slow. The use of highly reactive electrophiles (acid chlorides, anhydrides) or powerful catalysts (DMAP, HOAt) is recommended.
Protocol 1: High-Efficiency Acylation
Objective: Synthesis of Amide Derivatives from this compound.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Acid Chloride (1.1 equiv)
-
Base: Triethylamine (1.5 equiv) or Pyridine (solvent/base)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for rate acceleration.
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂).
-
Base Addition: Add Triethylamine and DMAP. Cool the solution to 0°C.
-
Electrophile Addition: Add the Acid Chloride dropwise over 10 minutes. The ortho-fluorine reduces the exothermicity compared to simple anilines.
-
Reaction: Allow to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC/LCMS; the spot will be less polar than the starting amine).
-
Quench: Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM, wash with 1N HCl (to remove unreacted amine/DMAP), then brine. Dry over Na₂SO₄.
Reductive Amination
The reduced basicity actually favors imine formation (the first step of reductive amination) by making the nitrogen a better leaving group during the dehydration step, but the initial nucleophilic attack on the carbonyl is slower.
-
Recommendation: Use Ti(OiPr)₄ as a Lewis acid additive to facilitate imine formation before adding the reducing agent (NaBH(OAc)₃).
Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
This is the most critical reaction class for medicinal chemistry applications. As an electron-deficient aniline, this compound can be a challenging coupling partner if the catalyst system is not electron-rich.
Ligand Selection Strategy
-
Challenge: The amine is less prone to bind to the Pd(II) intermediate during the transmetallation/amine coordination step.
-
Solution: Use electron-rich, bulky phosphine ligands that facilitate the reductive elimination step and stabilize the oxidative addition complex.
-
Preferred Ligands: BrettPhos , RuPhos , or XantPhos .
-
Base: Strong bases like NaOtBu are often required to deprotonate the acidic N-H bond of the coordinated amine.
-
Protocol 2: Buchwald-Hartwig Arylation
Objective: Coupling this compound with an Aryl Bromide.
Reagents:
-
Amine: this compound (1.2 equiv)[1]
-
Aryl Halide: Aryl Bromide (1.0 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with Pd₂(dba)₃, BrettPhos, and NaOtBu. Purge with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous Toluene. Stir at RT for 1 minute to pre-form the active catalyst species.
-
Substrate Addition: Add the Aryl Bromide and this compound.
-
Heating: Seal the vial and heat to 100°C for 12–16 hours.
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black.
-
Purification: Concentrate and purify via flash chromatography.
Visualization of Reactivity & Pathways
The following diagrams illustrate the core reactivity logic and the specific mechanistic pathway for the Buchwald-Hartwig coupling.
Reactivity Flowchart
This diagram maps the functionalization pathways based on the electronic state of the nitrogen.
Caption: Functionalization pathways for this compound, highlighting critical condition adjustments.
Mechanistic Logic: Buchwald-Hartwig Cycle
This diagram details the catalytic cycle, emphasizing where the specific electronic nature of this amine impacts the process.
Caption: Catalytic cycle showing the critical amine coordination step, which is hindered by the 2-fluoro substituent.
Summary of Physical & Chemical Properties[3]
| Property | Value | Implication for Reactivity |
| Molecular Weight | 167.22 g/mol | Standard stoichiometry calculations. |
| Predicted pKa | 3.53 ± 0.10 | Significantly less basic than aniline (4.6). Requires stronger bases/catalysts. |
| LogP | ~3.0 | Lipophilic; soluble in DCM, Toluene, EtOAc. Low water solubility.[3][4] |
| H-Bond Donors | 1 (NH2) | Capable of H-bonding, but reduced donor strength due to F. |
| Boiling Point | ~224°C | High boiling point allows for high-temperature reactions (e.g., 100°C+). |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (General mechanistic reference for Protocol 2). [Link][5]
Sources
- 1. This compound | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
Methodological & Application
4-tert-Butyl-2-fluoroaniline in Suzuki coupling reactions
Application Notes & Protocols
Topic: 4-tert-Butyl-2-fluoroaniline in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological and material properties. This compound is a prime example of such a high-value building block. Its unique architecture, featuring a sterically demanding tert-butyl group and a strongly electronegative fluorine atom ortho to the amine, presents both distinct advantages and synthetic challenges.
The tert-butyl group often enhances metabolic stability and improves solubility in lipophilic environments, while the fluorine atom can modulate pKa, improve binding affinity to target proteins through hydrogen bonding or dipole interactions, and block metabolic oxidation at the ortho position[1][2]. These properties make the resulting biaryl amine structures highly desirable in medicinal chemistry.
However, the very features that make this aniline derivative attractive also complicate its use in cross-coupling reactions. The steric hindrance from the tert-butyl group and the adjacent fluorine can significantly impede the approach of a bulky palladium catalyst, while the electron-donating nature of the amino group requires careful tuning of the catalytic system. This guide provides a deep dive into the mechanistic considerations and a field-proven protocol for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation[3][4].
Mechanistic Considerations: Navigating a Challenging Coupling
The Suzuki-Miyaura reaction is a robust palladium-catalyzed process for coupling organoboron compounds with organic halides or triflates[3][5]. The canonical catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination[6].
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Bromo-4-tert-butyl-6-fluoroaniline | 246.12 | 1.0 | 246 mg | Limiting Reagent |
| Arylboronic Acid | - | 1.2 | 1.2 equiv | Substrate dependent |
| CataCXium® A Pd G3 (G3-Palladacycle) | 770.36 | 0.05 | 38.5 mg (5 mol%) | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg (2.0 equiv) | Base |
| 2-Methyltetrahydrofuran (2-MeTHF), Anhydrous | 86.13 | - | 10 mL (0.1 M) | Solvent |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-tert-butyl-6-fluoroaniline (246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), CataCXium® A Pd G3 (38.5 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Causality Note: The use of a pre-catalyst like a G3-palladacycle ensures a reliable source of the active Pd(0) species. The solids are added first to allow for efficient atmospheric purging.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-MeTHF (10 mL) via syringe.
-
Causality Note: Anhydrous solvent is critical to prevent competitive protodeboronation of the boronic acid, a common side reaction that reduces yield.
-
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 70-80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Expertise Insight: While some Suzuki couplings are rapid, sterically hindered substrates often require elevated temperatures and longer reaction times to achieve full conversion. The optimal temperature may require screening.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting aniline derivative indicates reaction progression.
-
Workup and Extraction: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Trustworthiness Check: The aqueous wash removes the inorganic base (Cs₂CO₃) and any water-soluble boron byproducts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired biaryl amine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough.4. Low reaction temperature. | 1. Ensure rigorous degassing; use a fresh catalyst or a glovebox.2. Use freshly distilled/anhydrous solvent.3. Switch to K₃PO₄.4. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | Presence of water or protic impurities in the reaction mixture. | Use high-purity anhydrous solvents and reagents. Ensure the boronic acid is dry. |
| Formation of Homocoupling Product (Ar-Ar) | Oxygen contamination leading to reductive elimination of the Pd(II)-Ar intermediate. | Improve inert atmosphere technique. Degas the solvent thoroughly (sparging with Argon for 20-30 minutes is effective). |
| Complex Mixture of Products | Reaction temperature is too high, causing decomposition. | Lower the reaction temperature. Screen a range of temperatures (e.g., 60 °C, 70 °C, 80 °C) to find the optimal balance between reaction rate and selectivity. |
References
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
PubMed. (2018). Synthesis of biaryl tertiary amines through Pd/norbornene joint catalysis in a remote C-H amination/Suzuki coupling reaction. [Link]
Sources
- 1. Buy this compound | 129373-04-2 [smolecule.com]
- 2. This compound (129373-04-2) for sale [vulcanchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Buchwald-Hartwig amination with 4-tert-Butyl-2-fluoroaniline
Application Note: Buchwald-Hartwig Amination of 4-tert-Butyl-2-fluoroaniline
Executive Summary
This compound is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., VEGFR, Raf). However, its deployment in Buchwald-Hartwig amination presents a dual challenge: the ortho-fluorine atom inductively deactivates the amine nucleophile while introducing minor steric strain, and the para-tert-butyl group dictates solubility and crystallization properties.
This guide provides validated protocols to overcome these electronic and steric barriers. We recommend the use of Third-Generation (G3) Buchwald Precatalysts , specifically BrettPhos Pd G3 for heteroaryl chlorides and RuPhos Pd G3 for aryl bromides, to ensure rapid activation and prevent catalyst decomposition during the slow amine-binding step.
Mechanistic Challenges & Strategy
The Ortho-Fluorine Effect
Unlike simple anilines, this compound exhibits reduced nucleophilicity. The fluorine atom at the ortho position exerts a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair.
-
Consequence: The rate of amine coordination to the Pd(II) intermediate is significantly slowed.
-
Risk: If the amine binding is slower than the rate of
-hydride elimination or catalyst decomposition, the reaction stalls or yields hydrodehalogenated byproducts.
Ligand Selection Strategy
To counteract the sluggish nucleophile, the catalyst system must be exceptionally electron-rich and bulky to facilitate the reductive elimination step once the amine is bound.[1]
-
BrettPhos: The gold standard for primary amines. Its bulk prevents bis-ligation, ensuring an open coordination site for the deactivated aniline.
-
RuPhos: Effective for secondary amines or less hindered primary anilines; offers high stability.
Visualization: Catalytic Cycle & Critical Control Points
The following diagram illustrates the Buchwald-Hartwig cycle, highlighting the specific bottleneck caused by the ortho-fluoroaniline substrate.
Figure 1: Catalytic cycle emphasizing the rate-limiting amine binding step caused by the electron-withdrawing fluorine atom.
Validated Experimental Protocols
Protocol A: Coupling with Heteroaryl Chlorides (High Difficulty)
Best for: Pyrimidines, Pyridines, and electron-rich aryl chlorides.
Reagents:
-
Substrate: this compound (1.2 equiv)
-
Coupling Partner: Aryl/Heteroaryl Chloride (1.0 equiv)
-
Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), BrettPhos Pd G3 (15 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Substrate Addition: Add this compound (200 mg, 1.2 mmol).
-
Note: If the aniline is a solid, add it with the other solids. If liquid, add after solvent.
-
-
Solvation: Seal the vial with a septum cap. Evacuate and backfill with nitrogen (3 cycles). Inject anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration) via syringe.
-
Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800 rpm) for 2–4 hours.
-
Monitoring: Monitor by LCMS. The deactivated aniline may require longer times; if incomplete after 4 hours, add 0.5 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite/Silica. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Coupling with Aryl Bromides (Standard)
Best for: Phenyl bromides, electron-neutral substrates.
Reagents:
-
Catalyst: RuPhos Pd G3 (1.0 mol%)
-
Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) – Milder base for functional group tolerance.
-
Solvent: Toluene
Methodology Differences:
-
Use RuPhos Pd G3 . RuPhos is exceptionally stable and effective for hindered anilines reacting with bromides.
-
Run at 80 °C in Toluene. The lower temperature prevents debromination side reactions.
-
Cs₂CO₃ is used if the substrate contains esters or ketones sensitive to NaOtBu. If the substrate is robust, NaOtBu is preferred for faster kinetics.
Optimization & Troubleshooting Guide
Use the following table to troubleshoot low yields or stalled reactions.
| Variable | Recommendation for 4-tBu-2-F-aniline | Rationale |
| Ligand | BrettPhos (Primary Choice) | Largest bite angle; promotes reductive elimination of the bulky/deactivated amine. |
| RuPhos (Secondary Choice) | Excellent for secondary amines or if BrettPhos fails on aryl bromides. | |
| Precatalyst | Pd G3 / G4 | Crucial. Avoid Pd(OAc)₂ or Pd₂dba₃. The G3 precatalyst guarantees a 1:1 L:Pd ratio and immediate activation, essential for deactivated nucleophiles. |
| Base | NaOtBu | Strong base required to deprotonate the weakly acidic anilinium intermediate. |
| LHMDS | Use only if the substrate has base-sensitive protons (e.g., alpha-chiral centers). | |
| Solvent | t-Amyl Alcohol | Use if solubility is an issue in Dioxane. The higher boiling point allows for faster kinetics. |
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the optimal catalyst and base system.
References
-
Buchwald, S. L., et al. "BrettPhos Pd G3: A Versatile Precatalyst for C-N Cross-Coupling." Organic Letters, 2013.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]
-
Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction Protocols."
-
Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace, 2017.
Sources
Strategic Synthesis of Fluorinated N-Heterocycles: Leveraging 4-tert-Butyl-2-fluoroaniline
Executive Summary
4-tert-Butyl-2-fluoroaniline represents a "privileged" building block in medicinal chemistry, combining two critical structural motifs: a lipophilic, metabolically stable tert-butyl group and an ortho-fluorine atom. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while functioning as a weak hydrogen bond acceptor, modulating the pKa of the aniline nitrogen. The tert-butyl group at the para position blocks metabolic hydroxylation and enhances hydrophobic binding interactions.
This guide details two high-value synthetic workflows to convert this aniline into bioactive N-heterocycles:
-
The "Kinase Scaffold" Protocol: Synthesis of 6-tert-butyl-8-fluoroquinolines via a modified Doebner-Miller reaction.
-
The "Bioisostere" Protocol: Rapid access to 1-aryl-1,2,3-triazoles via a one-pot diazotization-click sequence.
Note on Chemical Identity: This guide focuses on the chemical structure This compound (often CAS 129373-04-2).[1] Users should verify starting materials, as the CAS 63837-14-9 sometimes cited in databases refers to the iodo-analog (2-fluoro-4-iodoaniline).
Strategic Analysis: Electronic & Steric Considerations
Successful derivatization of this substrate requires understanding its electronic landscape:
-
Nucleophilicity: The tert-butyl group (+I effect) increases electron density, but the ortho-fluorine (-I effect) significantly reduces the nucleophilicity of the amine compared to non-fluorinated anilines. Stronger electrophiles or catalysts are often required for condensation.
-
Regiochemistry: In electrophilic aromatic substitution (e.g., ring closure), the tert-butyl group blocks the para position. The fluorine atom directs ortho (to itself) and para (to itself). However, ring closure usually occurs at the sterically accessible ortho-position relative to the amine (position 6), yielding 8-fluoro-substituted heterocycles.
Reaction Landscape Visualization
[2][3]
Protocol A: Synthesis of 6-tert-Butyl-8-fluoroquinoline
Target Application: Synthesis of kinase inhibitors (e.g., p38 MAP kinase analogs). Methodology: Iodine-Mediated Modified Doebner-Miller Reaction.
Traditional Doebner-Miller reactions use harsh acids (conc. HCl/H₂SO₄) leading to polymerization. This protocol uses iodine (
Mechanism
The aniline attacks the
Materials Table
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Methyl Vinyl Ketone (MVK) | 1.5 | C3-C4 Fragment Source |
| Iodine ( | 0.1 - 0.2 | Catalyst / Oxidant |
| THF or Toluene | Solvent | Reaction Medium |
| Sodium Thiosulfate | N/A | Quench (removes |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol) in THF (30 mL).
-
Addition: Add Iodine (1 mmol, 10 mol%) to the solution. Stir for 5 minutes until dissolved.
-
Electrophile Introduction: Dropwise add Methyl Vinyl Ketone (15 mmol) over 10 minutes. Caution: MVK is a lacrymator and toxic.
-
Reaction: Heat the mixture to reflux (
C for THF, C for Toluene) for 6–12 hours. Monitor by TLC (Formation of a fluorescent spot). -
Workup:
-
Cool to room temperature.
-
Quench excess iodine with 10% aqueous
(sodium thiosulfate). -
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The product, 6-tert-butyl-8-fluoro-4-methylquinoline , typically elutes as a pale yellow solid.
Protocol B: One-Pot Synthesis of 1-Aryl-1,2,3-Triazoles
Target Application: Fragment-based drug discovery (FBDD); creating bioisosteres of amides. Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via in situ Diazotization.[2]
Isolating organic azides is hazardous. This protocol generates the azide in situ from the aniline and immediately traps it with a terminal alkyne.
Reaction Scheme Visualization
Materials Table
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| tert-Butyl Nitrite (t-BuONO) | 1.5 | Diazotizing Agent |
| Azidotrimethylsilane ( | 1.2 | Azide Source |
| Terminal Alkyne | 1.2 | Click Partner |
| CuI (Copper Iodide) | 0.1 | Catalyst |
| Acetonitrile ( | Solvent | Polar Aprotic Solvent |
Step-by-Step Protocol
-
Diazotization/Azidation:
-
Dissolve This compound (1.0 mmol) in Acetonitrile (5 mL) in a screw-cap vial.
-
Cool to
C in an ice bath. -
Add t-BuONO (1.5 mmol) followed slowly by
(1.2 mmol). -
Safety Note: Perform in a fume hood behind a blast shield. Avoid metal spatulas with azides.
-
Stir at room temperature for 1 hour. (Conversion to aryl azide occurs here).
-
-
Click Reaction:
-
Add the Terminal Alkyne (1.2 mmol) directly to the reaction vial.
-
Add CuI (10 mol%).[2] The solution typically turns dark/greenish.
-
Stir at room temperature for 2–4 hours.
-
-
Workup:
-
Dilute with water (20 mL) and extract with Ethyl Acetate.
-
Crucial Step: Wash the organic layer with 10% aqueous
(to remove Copper species) until the blue color persists in the aqueous layer. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol or column chromatography.
References
-
Doebner-Miller Quinoline Synthesis (General Mechanism & Iodine Variant)
-
One-Pot Azide-Alkyne Cycloaddition (Click Chemistry)
- Title: "One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-C
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Substrate Properties (this compound)
-
Fluorine in Drug Design
Sources
- 1. Buy this compound | 129373-04-2 [smolecule.com]
- 2. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-tert-Butyl-2-fluoroaniline in Advanced Materials Science
[1]
Part 1: Executive Summary & Chemical Profile[1]
4-tert-Butyl-2-fluoroaniline (CAS 129373-04-2) represents a specialized class of "hybrid" building blocks that simultaneously offer steric bulk (via the tert-butyl group) and electronic polarization (via the ortho-fluorine atom).[1] Unlike standard anilines used in commodity dyes, this molecule is engineered for high-value applications where intermolecular spacing and dipole orientation are critical.[1]
The "Steric-Electronic" Dual Effect
In materials science, this molecule functions as a lattice disruptor and electronic tuner :
-
Steric Bulk (tert-Butyl at C4): The bulky group prevents efficient
-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> stacking, which is crucial for lowering melting points in liquid crystals and increasing Fractional Free Volume (FFV) in polymer matrices. -
Electronic Polarization (ortho-Fluorine at C2): The high electronegativity of fluorine induces a lateral dipole moment without significantly increasing molecular volume, essential for tuning the dielectric anisotropy (
) of electro-optical materials.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reactivity Control: The para-position is blocked, directing electrophilic substitution to the ortho or meta positions, or forcing the molecule to act as a terminal unit (end-capper) rather than a chain extender.[1]
Chemical Profile Table[2]
| Property | Data | Relevance to Materials Science |
| CAS Number | 129373-04-2 | Unique identifier for sourcing.[1][2][3] |
| Molecular Weight | 167.22 g/mol | Low MW allows for high vapor pressure (useful in CVD/deposition). |
| Physical State | Solid/Liquid (MP dependent) | Easy handling for solution-phase synthesis.[1] |
| Dipole Moment | ~2.5 - 3.0 D (Est.)[1] | Ortho-F creates a strong lateral dipole, key for LC switching.[1] |
| Hydrophobicity | High (LogP > 3.0) | Imparts moisture resistance to coatings and polymers. |
| Reactivity | Primary Amine (-NH | Versatile handle for imine formation, amide coupling, or diazotization. |
Part 2: Application Protocols
Application Area 1: Synthesis of Fluorinated Schiff Base Mesogens (Liquid Crystals)
Context: Liquid crystalline materials require a delicate balance between rigid core ordering and flexible tail disorder.[4] this compound serves as an ideal "terminal core" unit.[1] The ortho-fluorine lowers the melting point and viscosity by disrupting lateral packing, while the tert-butyl group acts as a stubby, disordered tail.[1]
Protocol 1: Condensation with 4-Alkoxybenzaldehydes
Objective: Synthesize a nematic liquid crystal mesogen (N-(4-alkoxybenzylidene)-4-tert-butyl-2-fluoroaniline).
Reagents:
-
4-Methoxybenzaldehyde (or other alkoxy derivatives) (1.0 equiv)[1]
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Methoxybenzaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of this compound dropwise with stirring. The solution may turn slightly yellow immediately, indicating initial imine formation.[1]
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen and accelerate nucleophilic attack.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The disappearance of the amine spot indicates completion.[1]
-
Crystallization: Cool the mixture to room temperature, then place in an ice bath (0°C). The Schiff base should precipitate as crystalline needles.
-
Filtration & Wash: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol or an Ethanol/Hexane mix to ensure high purity (essential for sharp LC phase transitions).
Self-Validating Check:
-
IR Spectroscopy: Look for the appearance of a strong C=N stretch at ~1620 cm⁻¹ and the complete disappearance of the N-H doublet (3300-3400 cm⁻¹) of the starting aniline.[1]
Application Area 2: Hydrophobic Surface Engineering (Diazonium Grafting)
Context: The para-blocked structure makes this molecule an excellent candidate for forming robust, disordered monolayers on conductive surfaces (Carbon, Gold, ITO).[1] The tert-butyl group provides a "bumpy," hydrophobic shield that prevents surface wetting.
Protocol 2: Electrochemical Grafting of 4-tert-Butyl-2-fluorobenzene Diazonium
Objective: Create a hydrophobic, passivating monolayer on a glassy carbon electrode (GCE).
Reagents:
-
This compound (5 mM)[1]
-
Hydrochloric Acid (0.5 M)
-
Sodium Nitrite (NaNO
) (5 mM) -
Acetonitrile (optional, if solubility is low in aqueous acid)[1]
Step-by-Step Methodology:
-
Diazotization (In-situ):
-
Dissolve the aniline in 0.5 M HCl at 0°C (ice bath).
-
Add NaNO
dropwise while stirring. The solution will turn clear/orange as the diazonium salt forms (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Note: Keep cold to prevent decomposition.[1]
-
-
Electrochemical Setup:
-
Grafting (Cyclic Voltammetry):
-
Immerse the electrode in the diazonium solution.
-
Scan potential from +0.5 V to -0.8 V vs Ag/AgCl at 100 mV/s.[1]
-
Observation: On the first cycle, a broad irreversible reduction peak (approx -0.2 V to -0.5 V) will appear, corresponding to the reduction of
and the formation of the aryl radical (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Passivation: Subsequent cycles will show significantly reduced current, confirming the formation of a blocking layer on the electrode surface.[1]
-
-
Cleaning: Rinse the electrode with water and acetone to remove physisorbed species. Sonicate in acetonitrile for 1 minute.
Data Output:
-
Contact Angle Measurement: A successful graft will increase the water contact angle of the GCE from ~40° (bare) to >90° (functionalized), driven by the hydrophobic tert-butyl groups.
Application Area 3: End-Capping of High-Performance Polyimides[1]
Context: In polyimide synthesis, molecular weight control is vital for processability. Adding a mono-functional amine like this compound caps the polymer chains.[1] The fluorine atom improves the resin's solubility and lowers its dielectric constant (Low-k), while the tert-butyl group acts as a plasticizer at the molecular level.[1]
Methodology Brief:
-
Synthesize Polyamic Acid (PAA) using a dianhydride (e.g., 6FDA) and a diamine (e.g., ODA).
-
After 2-3 hours (pre-polymerization), add 1-5 mol% of this compound.
-
The amine reacts with terminal anhydride groups, stopping chain growth.[1]
-
Proceed to thermal imidization (300°C). The resulting film will exhibit improved moisture resistance due to the fluorinated end-groups.[1]
Part 3: Visualization & Logic Mapping[1]
Workflow: Synthesis of Fluorinated Mesogen
The following diagram illustrates the critical pathway for converting the raw aniline into a functional Liquid Crystal mesogen.
Caption: Reaction pathway for the synthesis of fluorinated Schiff base mesogens, highlighting the dehydration step critical for imine stability.
Concept Map: Structure-Property Relationships
How the specific atoms in this molecule translate to material performance.[1][3]
Caption: Mapping the atomic features of the molecule to specific physical properties and final material applications.[1]
Part 4: References
-
Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.[1]
-
Relevance: Establishes the foundational theory of using lateral fluorine substituents to modulate viscosity and dielectric anisotropy in liquid crystals.[1]
-
-
Ando, S., et al. (2004).[1] Perfluorinated Polyimides for Optical Components. Journal of Photopolymer Science and Technology, 17(2), 219-232.[1]
-
Relevance: Validates the use of fluorinated aromatic amines in reducing optical loss and dielectric constants in polyimide materials.
-
-
Pinson, J., & Podvorica, F. (2005).[1] Attachment of Organic Layers to Conductive or Semiconductive Surfaces by Reduction of Diazonium Salts.[1] Chemical Society Reviews, 34, 429-439.[1]
-
Relevance: Provides the standard protocol for the electrochemical grafting of aniline derivatives (via diazonium salts) onto carbon surfaces, as described in Protocol 2.
-
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.[1]
-
Relevance: Detailed review on how fluorine substitution patterns (like the ortho-F in this compound) affect mesophase stability.
-
Application Note: Strategic Derivatization of 4-tert-Butyl-2-fluoroaniline for Accelerated Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of 4-tert-Butyl-2-fluoroaniline. This aniline derivative is a highly valuable starting material in medicinal chemistry, offering a unique combination of steric and electronic properties conducive to the development of novel therapeutic agents. We will explore key synthetic transformations including amide bond formation, sulfonylation, N-alkylation, and palladium-catalyzed Buchwald-Hartwig amination. The causality behind methodological choices is elucidated to empower researchers to not only replicate these procedures but also to rationally adapt them for their specific structure-activity relationship (SAR) studies.
The Strategic Importance of the this compound Scaffold
In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. This compound has emerged as a privileged building block due to the synergistic interplay of its constituent functional groups.[1]
-
The tert-Butyl Group: This bulky, lipophilic group provides a significant steric presence. In a drug candidate, this can serve multiple purposes: it can act as a metabolic shield, sterically hindering enzymatic degradation and thereby improving pharmacokinetic profiles; it can also provide deep, hydrophobic interactions within a target's binding pocket, enhancing potency and selectivity.[1]
-
The ortho-Fluoro Group: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature lowers the pKa of the adjacent aniline nitrogen, reducing its basicity. This modulation can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving oral bioavailability. Furthermore, the fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets, anchoring the molecule in the active site.[1][2]
-
The Primary Amine: The nucleophilic amine at the 1-position is the primary handle for synthetic diversification. It serves as a versatile reaction site for building out the molecular architecture, allowing for the systematic exploration of chemical space around the core scaffold.
This guide details four robust and high-utility derivatization pathways to leverage these features for the creation of diverse chemical libraries.
Figure 1: Key derivatization pathways for this compound.
Core Derivatization Protocols
The following sections provide detailed, self-validating protocols for key transformations. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Amide Bond Formation via Carbodiimide Coupling
Expertise & Rationale: Amide bonds are ubiquitous in pharmaceuticals due to their metabolic stability and ability to form key hydrogen bond interactions with biological targets. While acyl chlorides can be used, they often require harsh conditions. Carbodiimide-mediated coupling, particularly with an additive like 1-Hydroxybenzotriazole (HOBt), is a mild and efficient method that minimizes side reactions and preserves chiral integrity if the coupling partner contains a stereocenter.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen for its water-soluble urea byproduct, which simplifies purification. HOBt accelerates the reaction and suppresses racemization by forming a highly reactive HOBt-ester intermediate.
Detailed Protocol: Synthesis of N-(4-tert-butyl-2-fluorophenyl)benzamide
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Materials & Reagents:
-
Benzoic acid (1.0 eq.)
-
This compound (1.05 eq.)
-
EDC (1.2 eq.)
-
HOBt (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq.) and anhydrous DCM (approx. 0.1 M).
-
Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution. Stir at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add this compound (1.05 eq.) followed by the dropwise addition of DIPEA (2.5 eq.). The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct from EDC without competing in the coupling reaction.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the aniline N-H protons and the appearance of a new amide N-H peak in the ¹H NMR spectrum are indicative of a successful reaction.
Sulfonylation for the Synthesis of Sulfonamides
Expertise & Rationale: The sulfonamide functional group is a cornerstone pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anti-inflammatory agents.[4] The reaction of an aniline with a sulfonyl chloride is a robust and straightforward method for their synthesis.[5] Pyridine is often used as both the base and the solvent. It effectively neutralizes the HCl generated during the reaction, driving it to completion, and is typically easy to remove during workup.
Detailed Protocol: Synthesis of N-(4-tert-butyl-2-fluorophenyl)benzenesulfonamide
Materials & Reagents:
-
This compound (1.0 eq.)
-
Benzenesulfonyl chloride (1.1 eq.)
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature during addition minimizes side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Carefully pour the reaction mixture into ice-cold 1 M HCl. This will protonate the pyridine, making it water-soluble, and often precipitates the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography.
Self-Validation:
-
Expected Outcome: A crystalline solid.
-
Characterization: Confirm structure by NMR and HRMS. Look for the characteristic downfield shift of the aromatic protons adjacent to the newly formed sulfonamide group.
Direct N-Alkylation
Expertise & Rationale: N-alkylation is a fundamental strategy to modulate a molecule's physicochemical properties, such as lipophilicity and basicity, which directly impacts absorption, distribution, metabolism, and excretion (ADME).[6] A standard method involves reacting the aniline with an alkyl halide in the presence of a weak base and a polar aprotic solvent.[6][7] Potassium carbonate (K₂CO₃) is an inexpensive and effective base for this transformation. N,N-Dimethylformamide (DMF) is an excellent solvent as it effectively solvates the potassium salt and promotes the Sₙ2 reaction. A potential challenge with primary anilines is over-alkylation; using a slight excess of the aniline or carefully controlling stoichiometry can favor the mono-alkylated product.
Detailed Protocol: Synthesis of N-Benzyl-4-tert-butyl-2-fluoroaniline
Materials & Reagents:
-
This compound (1.0 eq.)
-
Benzyl bromide (1.05 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.05 eq.) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC. The electron-withdrawing fluorine group decreases the aniline's nucleophilicity, often requiring heat to drive the reaction.[6]
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue via flash column chromatography to isolate the desired N-mono-alkylated product.
Self-Validation:
-
Expected Outcome: A pale yellow oil or low-melting solid.
-
Characterization: In the ¹H NMR spectrum, the disappearance of the two N-H protons and the appearance of a new singlet or triplet for the remaining N-H proton, along with the characteristic benzylic CH₂ protons, confirms the reaction. HRMS will confirm the mass of the product.
Summary of Derivatization Strategies
The table below provides a comparative summary of the discussed derivatization methods, offering a quick reference for experimental planning.
| Derivatization Method | Reagent Classes | Key Reagents/Catalysts | Typical Conditions | Purification | Key Advantage |
| Amide Coupling | Carboxylic Acids | EDC, HOBt, DIPEA | DCM, Room Temp, 12-18h | Chromatography | Mild conditions, broad substrate scope, low racemization.[3][8] |
| Sulfonylation | Sulfonyl Chlorides | Pyridine | Pyridine, 0°C to RT, 4-6h | Recrystallization/Chromatography | Forms key sulfonamide pharmacophore, robust reaction.[5] |
| N-Alkylation | Alkyl Halides | K₂CO₃ | DMF, 60-70°C, 6-12h | Chromatography | Modulates lipophilicity and basicity, straightforward setup.[6] |
| Buchwald-Hartwig | Aryl Halides/Triflates | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, Reflux, 2-16h | Chromatography | Forms C(aryl)-N bonds, creating complex diarylamines.[9][10] |
Advanced Application: Buchwald-Hartwig Amination
Expertise & Rationale: For creating more complex structures, such as diarylamines, classical methods often fail. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[11][12][13] The choice of palladium source (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and base (e.g., Sodium tert-butoxide) is critical and creates an active catalytic cycle capable of coupling even electron-rich anilines with aryl halides.
Protocol: Synthesis of N-(4-tert-butyl-2-fluorophenyl)-N-phenylaniline
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos (2-4 mol%), and sodium tert-butoxide (1.5 eq.).[9]
-
Add this compound (1.2 eq.) and the desired aryl bromide (1.0 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture at reflux (approx. 110 °C) for 2-16 hours.[9]
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the diarylamine product.
Conclusion
The this compound scaffold is a versatile and powerful entry point for the synthesis of diverse compound libraries in drug discovery. The derivatization protocols outlined herein—amide coupling, sulfonylation, N-alkylation, and Buchwald-Hartwig amination—represent robust, reproducible, and strategically important transformations. By understanding the rationale behind each method, researchers can effectively leverage this building block to accelerate the discovery of new chemical entities with optimized pharmacological profiles.
References
-
Taylor & Francis. (n.d.). Derivatization – Knowledge and References. Retrieved February 2, 2026, from [Link]
-
Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of N-alkyl-2-fluoroaniline.
-
MDPI. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved February 2, 2026, from [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved February 2, 2026, from [Link]
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (2023). Amide synthesis by acylation. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved February 2, 2026, from [Link]
-
Scientific & Academic Publishing. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Retrieved February 2, 2026, from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved February 2, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 2, 2026, from [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved February 2, 2026, from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Sulfinate-Promoted Defluorinative Cyclization of Polyfluoroalkyl Tetralones Enabled by Photocatalysis. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved February 2, 2026, from [Link]
-
Amanote Research. (2017). A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles From Sulfonyl Hydrazides and Indoles. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved February 2, 2026, from [Link]
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Application Notes & Protocols: A Guide to Electrophilic Aromatic Substitution Reactions of 4-tert-Butyl-2-fluoroaniline
Introduction: Understanding the Reactivity Landscape of 4-tert-Butyl-2-fluoroaniline
This compound is a substituted aromatic amine of increasing interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique interplay of its three substituents—amino (-NH₂), fluoro (-F), and tert-butyl (-C(CH₃)₃)—which collectively govern the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[2][3] The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[4] The substituents already present on the ring profoundly influence this process.[2]
This guide provides a detailed analysis of the directing effects at play in this compound and offers practical, field-tested protocols for key EAS reactions such as halogenation and nitration.
Part 1: The Guiding Principles of Regioselectivity
The outcome of any EAS reaction on this compound is a contest between the electronic and steric effects of its substituents. To predict the site of substitution, we must analyze each group's influence.
-
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director.[5][6] It donates electron density into the ring via a strong resonance effect (+M), significantly stabilizing the positive charge of the arenium ion intermediate when attack occurs at the ortho or para positions.
-
Fluoro Group (-F): Halogens present a unique case. Fluorine is highly electronegative, withdrawing electron density through the inductive effect (-I), which deactivates the ring overall compared to benzene.[7] However, it possesses lone pairs that can donate electron density through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[5][6]
-
tert-Butyl Group (-C(CH₃)₃): As an alkyl group, it is a weak activating group through an inductive effect (+I) and hyperconjugation.[8] It is an ortho, para-director. Its most significant feature, however, is its substantial steric bulk, which can hinder attack at adjacent (ortho) positions.[8][9]
Consensus and Prediction
In this compound, these effects converge to create a highly predictable outcome.
-
Activating Hierarchy: The amino group is the most potent activating group, making it the dominant directing influence.
-
Positional Analysis:
-
The position para to the -NH₂ group (C4) is blocked by the tert-butyl group.
-
The two available positions ortho to the -NH₂ group are C3 and C5.
-
-
Steric Hindrance: The large tert-butyl group at C4 creates significant steric hindrance at the adjacent C5 position.
The following diagram illustrates the concerted directing effects that determine the regiochemical outcome of EAS reactions on this substrate.
Caption: General workflow for the bromination of anilines.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate). Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq) in an equal volume of glacial acetic acid.
-
Causality Note: Using a slight excess of bromine ensures complete consumption of the starting material. Acetic acid is a polar protic solvent that facilitates the ionization of bromine and solubilizes the aniline salt that may form.
-
-
Addition: Add the bromine solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Pour the reaction mixture slowly into a beaker containing a stirred aqueous solution of sodium thiosulfate (~10% w/v) to quench any unreacted bromine (the orange/brown color will disappear).
-
Work-up - Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Trustworthiness Check: The product, 3-bromo-4-tert-butyl-2-fluoroaniline, is a free base. This neutralization step is critical to deprotonate the anilinium salt, making the product extractable into an organic solvent.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-bromo-4-tert-butyl-2-fluoroaniline.
| Parameter | Condition/Reagent | Rationale |
| Electrophile | Br₂ in Acetic Acid | Provides a source of Br⁺ for substitution on the activated ring. |
| Solvent | Glacial Acetic Acid | Polar protic solvent, solubilizes reagents. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls reaction rate, minimizes side reactions. |
| Stoichiometry | ~1.05 eq of Br₂ | Ensures complete reaction of starting material. |
| Work-up | Na₂S₂O₃ (quench), NaHCO₃ (neutralize) | Removes excess bromine and isolates the free amine product. |
Protocol 2: Nitration via Amino Group Protection
Direct nitration of anilines with strong acid mixtures (HNO₃/H₂SO₄) is often problematic, leading to oxidation of the electron-rich ring and the formation of tar-like byproducts. [10]Furthermore, the strongly acidic conditions will protonate the amino group to form an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group. [8] To ensure a clean, high-yielding reaction with the desired regioselectivity, a protection-nitration-deprotection sequence is the authoritative and trustworthy method. The amino group is temporarily converted to an amide (acetanilide), which is less activating and protects against oxidation.
Step-by-Step Methodology
A. Protection: Synthesis of N-(4-tert-butyl-2-fluorophenyl)acetamide
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq).
-
Stir at room temperature for 1 hour.
-
Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the acetanilide, which is often pure enough for the next step.
B. Nitration of the Protected Acetanilide
-
Cool concentrated sulfuric acid in a flask to 0 °C.
-
Slowly add the N-(4-tert-butyl-2-fluorophenyl)acetamide from Step A, keeping the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, cooled to 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature at 0-5 °C.
-
Causality Note: The acetyl group moderates the reactivity of the ring, allowing for controlled nitration. It is still a strong ortho, para-director, ensuring substitution at the desired C3 position (ortho to the amide, para is blocked).
-
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture carefully onto crushed ice. The product will precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the crude nitro-acetanilide.
C. Deprotection: Hydrolysis to 3-nitro-4-tert-butyl-2-fluoroaniline
-
Reflux the crude nitro-acetanilide from Step B in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the mixture and neutralize with a strong base (e.g., NaOH solution) until pH > 10.
-
Extract the product with an organic solvent (e.g., DCM), dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Part 3: Limitations - The Challenge of Friedel-Crafts Reactions
Researchers should be aware that Friedel-Crafts alkylation and acylation reactions are generally incompatible with anilines, including this compound. [11][12]The lone pair on the amino group's nitrogen makes it a Lewis base. It will readily react with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. [11]This acid-base reaction forms a complex that places a positive charge adjacent to the aromatic ring, strongly deactivating it towards further electrophilic attack. Therefore, direct Friedel-Crafts reactions on this substrate are not recommended and are unlikely to succeed.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2026, January 27). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
- Google Patents. (2005). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]
-
UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci. YouTube. Retrieved from [Link]
-
ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
-
DTIC. (n.d.). !II iIIII IIII I II II2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (2018, December 30). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
N/A. (n.d.). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N-tert-butyl-4-fluoroaniline. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-tert-Butyl-2-fluoroaniline
Document ID: KB-TBF-042 | Status: Active | Last Updated: 2025-10-24 Scope: Purification, Impurity Removal, and Storage Stability[1]
Welcome to the Technical Support Hub
You are accessing the purification protocols for 4-tert-Butyl-2-fluoroaniline (CAS: 129373-04-2) .[1] This guide addresses the specific challenges posed by the steric bulk of the tert-butyl group and the oxidative instability typical of fluoroanilines.
Quick Reference Data
| Property | Value / Description |
| Molecular Weight | 167.22 g/mol |
| Physical State | Colorless to pale yellow liquid (free base); Solid (HCl salt) |
| Boiling Point | ~110–115 °C at 10 mmHg (Estimated) |
| pKa (Conjugate Acid) | ~3.5–4.0 (Electron-withdrawing F reduces basicity vs. Aniline) |
| Solubility | Highly soluble in DCM, EtOAc, Et2O; Low solubility in water.[1][2][3] |
| Storage | 2–8 °C, under Argon/Nitrogen, dark. |
Module 1: Troubleshooting & FAQs
Q1: My distillate is turning pink/red within hours. Is it ruined?
Diagnosis: No, it is not ruined. This is a common issue known as "auto-oxidation."[1] Technical Insight: Anilines are electron-rich.[1] Even with the electron-withdrawing fluorine atom, the amino group is susceptible to radical oxidation by atmospheric oxygen.[1] This forms trace amounts of azo or nitroso species, which have high extinction coefficients (intense color) even at ppm levels. Resolution:
-
Immediate: If purity by NMR is >98%, use immediately. The color is often cosmetic.
-
Corrective: Perform a rapid filtration through a short plug of basic alumina (removes polar oxidation products) or treat with activated charcoal.
-
Preventative: Store under argon. Add a stabilizer like activated zinc dust if storing the liquid for >1 week.
Q2: I cannot separate the regioisomer (4-tert-butyl-3-fluoroaniline) by distillation.
Diagnosis: Boiling point differentials between fluoro-regioisomers are often <2 °C, making vacuum distillation ineffective for isomer separation.[1] Resolution: You must switch to Chemical Derivatization (Salt Formation) .
-
Dissolve the mixture in diethyl ether.
-
Bubble dry HCl gas or add 2M HCl in dioxane.
-
The para-tert-butyl amine hydrochloride salt will precipitate.[1]
-
Critical Step: Recrystallize the salt from an Ethanol/Et2O mixture. The lattice energy differences between isomers usually allow for sharp separation in the solid phase.
Q3: The compound is oiling out during acid-base extraction.
Diagnosis: The tert-butyl group makes the molecule highly lipophilic.[1] The hydrochloride salt may be partially soluble in the organic layer or form a "third phase" oil if the aqueous layer is too concentrated. Resolution:
-
Increase the volume of the aqueous acid layer (dilute to 1M HCl).
-
Use Dichloromethane (DCM) instead of Ether for the extraction; the salt is less soluble in DCM.
Module 2: Purification Workflows
Workflow Selector: Which Method Should You Use?
Use the following decision matrix to select the optimal purification route based on your current purity and quantity.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.
Module 3: Detailed Protocols
Protocol A: Optimized Acid-Base Extraction
Objective: Remove non-basic impurities (starting material nitro-compounds, phenols) and trace metals.[1]
Reagents:
-
Crude this compound[1]
-
HCl (2M aqueous)[4]
-
NaOH (4M aqueous)
-
Methyl tert-butyl ether (MTBE) or Hexane (Preferred for lipophilic amines)[1]
Step-by-Step:
-
Dissolution: Dissolve crude oil in MTBE (10 mL per gram).
-
Acidification: Extract with 2M HCl (3 x volumes).
-
Checkpoint: The product moves to the Aqueous Phase (bottom). The impurities remain in the MTBE (top).
-
Troubleshooting: If an emulsion forms, add brine.
-
-
Wash: Wash the combined acidic aqueous layer with fresh MTBE to remove trapped neutrals.
-
Basification: Cool the aqueous layer to 0 °C (ice bath). Slowly add 4M NaOH until pH > 12.
-
Why: You must exceed the pKa of the amine to ensure it is fully free-based.
-
Observation: The solution will turn cloudy/milky as the amine oils out.
-
-
Extraction: Extract the basic aqueous layer with MTBE (3 x volumes).
-
Drying: Dry organic layer over anhydrous
(Sodium Sulfate) and concentrate in vacuo.
Protocol B: Vacuum Distillation (The "Gold Standard")
Objective: Isolate pure liquid free base.
Equipment: Short-path distillation head, vacuum pump (< 5 mmHg), oil bath.[1]
Procedure:
-
Inert Setup: Flush the apparatus with Nitrogen/Argon. Oxidation happens rapidly at high temperatures.
-
Vacuum Application: Apply full vacuum.
-
Target Pressure: < 1 mmHg is ideal.
-
Target Temp: Expect boiling point depression. If bp is 220 °C at atm, it will be ~90–100 °C at 1 mmHg.
-
-
Fraction Collection:
-
Fore-run: Discard the first 5-10% (often contains residual solvent or moisture).
-
Main Fraction: Collect the steady boiling fraction.
-
-
Storage: Backfill with Argon immediately upon finishing.
Module 4: Mechanism of Action (Visualized)
Understanding the Acid-Base purification logic is critical for troubleshooting yield losses.
Figure 2: Chemical partitioning workflow. The amine is selectively toggled between water-soluble (salt) and organic-soluble (free base) states.[1]
References
-
PubChem. (n.d.). This compound (Compound).[1][2][5][6][7][8] National Library of Medicine. Retrieved October 24, 2025, from [Link][1]
- Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Anilines. Merck KGaA.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 2. This compound | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Buy this compound | 129373-04-2 [smolecule.com]
- 7. This compound | 129373-04-2 [chemicalbook.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of 4-tert-Butyl-2-fluoroaniline
Ticket ID: T-4TB2FA-ISO-001 Status: Open Priority: Critical (P1) Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary & Diagnostic Context
User Issue: Difficulty removing regioisomers and close-eluting impurities from crude 4-tert-Butyl-2-fluoroaniline (CAS: 129373-04-2).
Root Cause Analysis:
The tert-butyl group introduces significant lipophilicity, while the fluorine atom adds polarity.[1] However, regioisomers (such as 4-tert-butyl-3-fluoroaniline) often possess nearly identical boiling points (
The Solution: We recommend a Chemical Resolution Strategy utilizing the Hydrochloric Acid Salt Recrystallization method. This exploits the significant differences in crystal lattice energy between the isomeric salts, which are far more pronounced than the vapor pressure differences of the free bases.
Diagnostic Module: Confirming Isomer Contamination
Before proceeding with purification, confirm the nature of your impurity.[2]
| Diagnostic Method | What to Look For | Sensitivity |
| Primary Tool. Distinct chemical shifts for 2-F vs 3-F isomers. The 2-F signal typically appears upfield relative to 3-F due to resonance donation from the amine. | High | |
| GC-MS | Look for split peaks with identical m/z (167.22). If peaks are fused, reduce ramp rate to 2°C/min. | Medium |
| TLC (Silica) | Eluent: 10% EtOAc in Hexanes. Isomers often co-elute as a "figure-8" spot. | Low |
Decision Matrix: Selecting the Protocol
Use the following logic flow to determine the appropriate intervention for your specific crude batch.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state.
Technical Protocols
Protocol A: Vacuum Distillation (Pre-treatment)
Use this only if the material contains significant non-volatile tars or solvent residues. Do not expect isomer separation.
-
Setup: Short-path distillation head with a Vigreux column.
-
Vacuum: < 5 mmHg (Essential to prevent thermal degradation).[3]
-
Temperature: Expect boiling point ~95-105°C at 2 mmHg (Predicted atmospheric BP is ~224°C).
-
Collection: Discard the first 5% (forerun); collect the main fraction. Stop before the pot runs dry to avoid distilling over tars.
Protocol B: HCl Salt Crystallization (The "Gold Standard")
This is the definitive method for removing isomers (e.g., 3-fluoro analogs) and trace aniline.
Reagents:
-
Crude this compound[1]
-
HCl (4M in Dioxane or Isopropanol)
-
Solvent System: Isopropanol (IPA) / Diethyl Ether (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude free base (oil) in a minimum volume of cold
(approx. 1:3 w/v). -
Salt Formation:
-
Place the vessel in an ice bath (0°C).
-
Dropwise add HCl (1.1 equivalents).
-
Observation: A thick white/off-white precipitate (the hydrochloride salt) will form immediately.
-
Stir for 30 minutes to ensure complete conversion.
-
-
Filtration 1 (Crude Salt): Filter the solid. The mother liquor contains non-basic impurities and some isomers.
-
Recrystallization (The Critical Step):
-
Dissolve the crude salt in boiling Isopropanol (IPA).
-
If the solution is colored, add Activated Carbon (5 wt%), stir for 5 mins, and hot filter.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Mechanism:[4][5][6][7] The this compound HCl lattice is thermodynamically more stable and less soluble in cold IPA than its isomers due to the specific packing of the 2-fluoro/4-t-butyl motif.
-
-
Recovery (Free Base):
-
Filter the pure crystals.[8]
-
Suspend in water and basify with 2M NaOH (pH > 12).
-
Extract with
or DCM, dry over , and concentrate.
-
Figure 2: Workflow for the conversion of the aniline to its hydrochloride salt, recrystallization, and subsequent recovery.[7]
Physical Data & Properties
Use these values to calculate stoichiometry and validate fractions.
| Property | This compound | Isomer (e.g., 3-Fluoro) | Note |
| MW | 167.22 g/mol | 167.22 g/mol | Identical |
| Boiling Point | ~224°C (760 mmHg) | ~221-227°C | Too close for easy distillation |
| HCl Salt MP | >200°C (Decomposes) | Often lower / amorphous | Key differentiator |
| pKa (Conj.[9] Acid) | ~3.5 - 4.0 | ~3.5 - 4.0 | Weak bases due to F-induction |
| Appearance | Straw/Pale Yellow Oil | Often darker oil | Oxidizes rapidly |
Troubleshooting & FAQs
Q: My salt isn't precipitating; it's forming an oil at the bottom.
-
A: This is "oiling out." It happens if the solvent is too polar or the concentration is too high.
-
Fix: Reheat to dissolve the oil, add a seed crystal (if available), and scratch the glass side with a rod. Add a small amount of anti-solvent (
or Hexane) dropwise.
-
Q: The product turned purple/brown after sitting overnight.
-
A: Anilines are oxidation-sensitive. The color comes from trace quinone-imine formation.
-
Fix: Store the purified free base under Argon/Nitrogen in the dark. For long-term storage, keep it as the HCl salt —it is indefinitely stable and resistant to oxidation.
-
Q: Can I use Silica Column Chromatography instead?
-
A: Yes, but it is often inefficient for separating regioisomers of this type. If you must, use a gradient of Hexane:EtOAc (start 95:5) with 1% Triethylamine added to the mobile phase. The amine prevents the aniline from streaking (tailing) on the acidic silica.
References
-
Methods for Separating Fluoroanilines. U.S. Patent 4,532,352. Describes the separation of p-fluoroaniline from aniline using mineral acid salt formation, establishing the principle that salt lattice energy differences exceed vapor pressure differences for these analogs. Link
-
Purification of Aniline Hydrochloride Salts. BenchChem Technical Support. Guidelines on using activated carbon and recrystallization for aniline derivatives. Link
-
Synthesis and Properties of this compound. PubChem Compound Summary. Physical property data and safety classification. Link
-
Separation of Chlorophenol Isomers (Analogous Chemistry). MDPI Processes. Discusses "Stripping Crystallization" for close-boiling isomers, validating the thermodynamic crystallization approach. Link
-
Recrystallization of Amine Salts. ResearchGate Discussion. Expert consensus on solvent systems (IPA/Ethanol) for purifying hydrochloride salts of organic amines. Link
Sources
- 1. Buy this compound | 129373-04-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 6. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization | MDPI [mdpi.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Friedel-Crafts Alkylation of 2-Fluoroaniline
Status: Operational Ticket Focus: Troubleshooting Low Yields, Catalyst Deactivation, and Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Problem Child" Substrate
Researchers frequently log tickets regarding the failure of 2-fluoroaniline in standard Friedel-Crafts (F-C) protocols. If you are experiencing 0% conversion , tar formation , or uncontrollable polyalkylation , you are not alone.
The Core Conflict:
The reaction fails due to a fundamental mismatch between the substrate and the catalyst. The amino group (
This guide provides the corrective protocols to bypass this thermodynamic trap.
Module 1: The "No Reaction" Scenario (Catalyst Deactivation)
User Report
"I added 1.2 equivalents of
to my 2-fluoroaniline solution followed by the alkyl halide. The mixture turned dark, exothermed slightly, but GC-MS shows only starting material after 24 hours."
Root Cause Analysis
You have inadvertently performed an acid-base reaction instead of a catalytic alkylation.
-
Complexation: The nitrogen lone pair attacks the aluminum.[1]
-
Deactivation: The resulting ammonium species (
) is a powerful electron-withdrawing group (EWG). It deactivates the ring so strongly that it becomes inert to electrophilic attack, similar to nitrobenzene. -
Catalyst Scavenging: The amine consumes the catalyst stoichiometrically. There is no free Lewis acid left to generate the carbocation from your alkyl halide.
Visualization: The Failure Mechanism
Figure 1: The "Dead Catalyst" Pathway. The amine scavenges the Lewis Acid before it can activate the alkyl halide.
Corrective Protocol: The "Protect-React-Deprotect" Strategy
Do not attempt direct alkylation. You must mask the basicity of the nitrogen.
Step-by-Step Workflow:
-
Protection (Acetylation):
-
React 2-fluoroaniline with Acetic Anhydride (
). -
Result:N-(2-fluorophenyl)acetamide . The lone pair is now delocalized into the carbonyl, reducing basicity and preventing strong catalyst complexation.
-
-
Alkylation (The F-C Step):
-
Substrate: N-(2-fluorophenyl)acetamide.
-
Catalyst:
(2.5 - 3.0 equiv). Note: Excess catalyst is still required as the amide oxygen can coordinate weakly. -
Solvent:
, , or Nitrobenzene. -
Temp:
(or reflux for bulky alkyl groups).
-
-
Deprotection (Hydrolysis):
-
Reflux in dilute
or ethanolic . -
Product:4-alkyl-2-fluoroaniline .
-
Module 2: Regioselectivity (Controlling Isomers)
User Report
"I protected the amine as suggested, but now I have a mixture of isomers. I was aiming for the 4-position, but I see a significant impurity."
Technical Insight
In N-(2-fluorophenyl)acetamide , you have two directing groups competing:
-
Acetamido (
): Strong Activator, Ortho/Para director. -
Fluorine (
): Weak Deactivator (Inductive), but Ortho/Para director (Resonance).
The Battle for Position:
-
Position 4 (Para to NHAc, Meta to F): The dominant site. The strong donation from nitrogen directs here. Sterically favored.
-
Position 6 (Ortho to NHAc, Meta to F): Possible, but sterically crowded by the acetyl group.
-
Position 5 (Meta to NHAc, Para to F): Disfavored. The strong -NHAc director overrides the weaker F director.
Data: Predicted Regiochemical Outcomes
| Position | Electronic Favorability | Steric Hindrance | Probability |
| C-3 | Low (Ortho to F, Meta to NHAc) | High (Trapped between F and H) | < 1% |
| C-4 | High (Para to NHAc) | Low | > 85% (Major) |
| C-5 | Low (Meta to NHAc) | Low | < 5% |
| C-6 | Medium (Ortho to NHAc) | High (Ortho to Acetyl group) | ~10-15% |
Optimization Tip
To maximize C-4 selectivity (Para product):
-
Increase Steric Bulk: Use a bulkier protecting group if C-6 is a problem (e.g., Pivaloyl instead of Acetyl).
-
Thermodynamic Control: Run the reaction at higher temperatures to allow reversible alkylation to settle at the thermodynamically stable para position.
Module 3: Polyalkylation (The "Runaway" Reaction)
User Report
"I got the reaction to work, but I have 30% dialkylated product. The product is reacting faster than the starting material!"
Root Cause
Friedel-Crafts alkylation is self-activating. The product (an alkyl-aniline derivative) is more electron-rich than the reactant.
Troubleshooting Checklist
| Variable | Adjustment | Rationale |
| Stoichiometry | Use Excess Substrate (2:1 ratio of Ring:RX) | Statistically increases the chance of the electrophile hitting an unreacted ring. |
| Acylation First | Switch to F-C Acylation | Acyl groups ( |
| Catalyst | Switch to Zeolites (H-Beta) | Shape-selective catalysis inside zeolite pores can physically prevent the formation of bulky polyalkylated species. |
Module 4: Advanced Workflow (Visualized)
This diagram outlines the only robust, reproducible pathway for synthesizing 4-alkyl-2-fluoroanilines using F-C chemistry.
Figure 2: The "Protection Strategy" Workflow. This route prevents catalyst poisoning and improves regioselectivity.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Vekariya, R. H., et al. (2016). "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses, 93, 400-415. Link (Demonstrates modern alternatives to traditional Lewis acids).
-
Raab, C. E., et al. (2005). "4-Alkyl-2-haloaniline derivative and process for producing the same." U.S. Patent Application 20050143454. Link (Specific industrial protocol for alkylating 2-fluoroaniline via protection).
- Corma, A., et al. (1986). "The Selective Alkylation of Aniline with Methanol over ZSM-5 Zeolite." Journal of Catalysis. (Reference for zeolite-based workarounds).
Sources
Technical Support Center: Improving the Regioselectivity of 4-tert-Butyl-2-fluoroaniline Reactions
Welcome to the technical support center for optimizing reactions with 4-tert-Butyl-2-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their chemical transformations involving this versatile building block. Here, we will delve into the nuanced interplay of electronic and steric effects that govern the reactivity of this molecule and provide actionable troubleshooting advice and detailed protocols to address common challenges.
Understanding the Reactivity of this compound
Before troubleshooting specific issues, it is crucial to have a firm grasp of the inherent directing effects of the substituents on the aniline ring. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is dictated by the combined influence of the amino (-NH₂), fluoro (-F), and tert-butyl (-C(CH₃)₃) groups.
-
Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect).[1][2]
-
Fluoro Group (-F): An interesting case, as it is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). However, it is also an ortho, para-director because it can donate a lone pair of electrons through resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) during ortho and para attack.[3][4][5]
-
tert-Butyl Group (-C(CH₃)₃): An activating group that directs ortho and para due to its electron-donating inductive effect (+I effect).[6][7] However, its most significant influence is its large steric bulk, which can hinder or even block reactions at the adjacent ortho positions.[4][6][8]
The interplay of these effects determines the most likely positions for electrophilic attack. The amino group is the most powerful activating and directing group, followed by the tert-butyl group, and then the fluoro group.
Visualizing the Directing Effects
Caption: Interplay of directing effects in this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Poor Regioselectivity in Nitration Reactions
Question: I am attempting to nitrate this compound and obtaining a mixture of isomers, including a significant amount of the meta-nitro product. How can I improve the selectivity for the ortho or para positions relative to the amino group?
Answer: This is a common issue when nitrating anilines directly under strongly acidic conditions (e.g., HNO₃/H₂SO₄). The highly acidic environment protonates the amino group to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which competes with the desired ortho, para-directing effects of the neutral amino group.[9]
Solution: Amide Protection
To prevent the formation of the anilinium ion and ensure high ortho, para-selectivity, the amino group should be protected as an amide, most commonly an acetamide. The acetamido group (-NHCOCH₃) is still an activating, ortho, para-director but is less prone to protonation under nitrating conditions.[9][10]
Experimental Protocol: Acetylation and Subsequent Nitration
Part A: Acetylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water with stirring. The acetanilide product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Part B: Nitration of N-(4-tert-Butyl-2-fluorophenyl)acetamide
-
Dissolution: Suspend the dried acetanilide in glacial acetic acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated nitro-acetanilide by vacuum filtration, wash thoroughly with water until the washings are neutral, and then dry.
-
Deprotection (if required): The acetamide can be hydrolyzed back to the amine by heating with aqueous acid or base.
Expected Outcome: This procedure will favor nitration at the position para to the acetamido group (C5) and to a lesser extent, the position ortho to the acetamido group (C3), with the meta product being significantly reduced.
Issue 2: Steric Hindrance from the tert-Butyl Group Dominating Reactivity
Question: I am performing a Friedel-Crafts acylation and the reaction is exclusively occurring at the position para to the tert-butyl group (C1), even after protecting the amine. How can I achieve substitution at other positions?
Answer: The immense steric bulk of the tert-butyl group can significantly hinder the approach of even moderately sized electrophiles to the adjacent ortho positions (C3 and C5 relative to the tert-butyl group).[4][6][8] For reactions like Friedel-Crafts acylation, which involve bulky electrophiles, substitution is often directed to the least sterically hindered position, which in this case is para to the tert-butyl group.
Strategies to Mitigate Steric Hindrance:
-
Use of Smaller Electrophiles: If possible, opt for reactions involving smaller electrophiles. For example, halogenation with Cl₂ or Br₂ is less sterically demanding than Friedel-Crafts acylation.
-
Lewis Acid Choice: In Friedel-Crafts reactions, the choice of Lewis acid can influence the effective size of the electrophile. Stronger Lewis acids that coordinate more tightly to the acyl halide can create a bulkier complex. Experimenting with milder Lewis acids (e.g., ZnCl₂, FeCl₃) might offer some improvement, though this may also reduce reactivity.
-
Alternative Synthetic Routes: If direct substitution is not feasible, consider a multi-step synthetic route. This might involve functionalizing a less substituted precursor and introducing the tert-butyl group at a later stage via Friedel-Crafts alkylation.
Data on Steric Effects in Electrophilic Aromatic Substitution
| Reaction | Substituent | Ortho (%) | Meta (%) | Para (%) | Source |
| Nitration | -CH₃ | 63 | 3 | 34 | [5] |
| Nitration | -C(CH₃)₃ | 12 | 8.5 | 79.5 | [7] |
This data clearly illustrates that as the steric bulk of the alkyl group increases, the proportion of the para product increases significantly at the expense of the ortho product.
Issue 3: Difficulty in Achieving Selective Halogenation
Question: I am trying to monobrominate this compound and am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for monobromination?
Answer: The strong activating nature of the amino group makes the aniline ring highly susceptible to electrophilic attack, often leading to multiple substitutions.[11]
Solutions for Controlled Monohalogenation:
-
Amide Protection: As with nitration, protecting the amino group as an acetamide moderates its activating effect, making polysubstitution less likely.
-
Milder Halogenating Agents: Instead of using Br₂ in a polar solvent, which is highly reactive, consider using a milder brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or THF.
-
Temperature Control: Running the reaction at a lower temperature will decrease the overall reaction rate and can improve selectivity for the kinetically favored monosubstituted product.
Troubleshooting Workflow for Halogenation
Caption: Decision workflow for improving monohalogenation selectivity.
Conclusion
Improving the regioselectivity of reactions involving this compound requires a careful consideration of the competing electronic and steric influences of its substituents. By understanding the fundamental principles of electrophilic aromatic substitution and employing strategies such as protecting groups, judicious choice of reagents, and strict control of reaction conditions, researchers can effectively steer reactions towards the desired isomers. This guide provides a starting point for troubleshooting common issues, but as with all chemical synthesis, empirical optimization will be key to achieving the highest possible yields and selectivities in your specific application.
References
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]
-
Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Suzuki Coupling with 4-tert-Butyl-2-fluoroaniline
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 4-tert-Butyl-2-fluoroaniline. This substrate presents a unique combination of steric hindrance and electronic properties that can challenge even seasoned chemists. The presence of a bulky tert-butyl group, an ortho-fluorine, and a potentially coordinating aniline moiety necessitates a carefully optimized catalytic system.
This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for complex experimental issues. We will delve into the rationale behind catalyst selection, reaction setup, and problem-solving, ensuring your path to a successful coupling is clear and scientifically grounded.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: This is a common issue stemming from the challenging nature of the substrate. The primary reasons include:
-
Steric Hindrance: The tert-butyl group and the ortho-fluoro substituent sterically encumber the reaction site, making the crucial oxidative addition and reductive elimination steps of the catalytic cycle more difficult.[1][2]
-
Electron-Rich Nature: The aniline is an electron-donating group, which makes the aryl halide more electron-rich. This slows down the rate-limiting oxidative addition step, as the palladium catalyst itself is electron-rich.[1]
-
Catalyst Inhibition: The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium center, acting as a potential ligand and inhibiting its catalytic activity.
-
Improper Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. You require a more robust system, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that can accelerate the key catalytic steps.[3][4][5]
Q2: What is the best initial catalyst system to try for this substrate?
A2: For a sterically hindered and electron-rich substrate like this compound, a highly active catalyst system is required. A reliable starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[5][6][7]
-
Recommended Starting System:
-
Precatalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: SPhos or XPhos (2-4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 ratio)
-
Temperature: 80-110 °C
-
This combination is designed to promote the difficult oxidative addition step and ensure a high turnover number for the catalyst.[5][7]
Q3: My boronic acid seems to be degrading. How can I prevent this?
A3: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive boroxine anhydrides upon storage or during the reaction.
-
Use High-Purity Reagents: Start with fresh, high-quality boronic acid.
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and can be used as alternatives.[8]
-
Control Water Content: While a small amount of water is often beneficial, especially with phosphate bases[1], excess water can promote protodeboronation.
-
Optimize Base: Use the mildest effective base and avoid excessively high temperatures or prolonged reaction times.
Catalyst and Reagent Selection Guide
The success of this Suzuki coupling is critically dependent on the synergy between the palladium source, ligand, base, and solvent.
The Central Role of the Ligand
For challenging substrates, the ligand's properties are paramount. It must stabilize the palladium center while promoting the key steps of the catalytic cycle.
| Ligand Class | Recommended Examples | Rationale for Use with this compound | Key Considerations |
| Buchwald Ligands | SPhos, XPhos, RuPhos | These are bulky and highly electron-rich phosphines that excel at promoting oxidative addition of electron-rich aryl halides and facilitating reductive elimination.[5] | Can be sensitive to air. Should be handled under an inert atmosphere. The choice between SPhos and XPhos can be substrate-dependent and may require screening. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors and form very stable palladium complexes, making them highly active and robust, especially for sterically demanding couplings.[4][6][9] | Precatalysts (e.g., PEPPSI-IPr) are often more convenient than generating the NHC in situ. |
| Other Phosphines | P(t-Bu)₃, PCy₃ | These are also bulky and electron-donating ligands that can be effective. P(t-Bu)₃, in particular, is known to facilitate couplings of aryl chlorides.[6][10] | P(t-Bu)₃ is pyrophoric and must be handled with extreme care, typically as a solution or its HBF₄ salt. |
Choosing the Right Base and Solvent
The base activates the boronic acid for transmetalation, and its choice is linked to the solvent system.
| Base | Common Solvents | Mechanism & Suitability |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A moderately strong base that is highly effective. Its solubility in water facilitates the reaction, and it is often a top choice for difficult couplings.[1][5] |
| Cs₂CO₃ | Dioxane, THF, Toluene | A stronger, more soluble base in organic solvents. It can be very effective when weaker bases fail but is more expensive. |
| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O | A common and cost-effective base, but may be less effective for this specific challenging substrate compared to K₃PO₄.[11][12] |
Expert Insight: The combination of an inorganic base like K₃PO₄ with a mixed solvent system (e.g., Toluene/Water) is often crucial. The water helps to solubilize the base and facilitates the formation of the active boronate species required for transmetalation.
Visualizing the Mechanism: The Suzuki Catalytic Cycle
Understanding the catalytic cycle helps in diagnosing which step may be failing. For this substrate, the oxidative addition (I) is often the rate-limiting step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Use this guide when your reaction does not proceed as expected.
Workflow for a Failed Reaction
Caption: A step-by-step workflow for troubleshooting a failed Suzuki coupling.
Common Problems and Solutions
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Reaction (Starting Materials Unchanged) | 1. Inactive Catalyst: Oxidative addition has failed. Oxygen contamination has killed the Pd(0) catalyst.[12] 2. Poor Ligand Choice: Ligand is not electron-rich or bulky enough to promote oxidative addition.[3] 3. Low Temperature: Insufficient energy to overcome the activation barrier. | 1. Improve Degassing: Use freeze-pump-thaw cycles (3-4x) instead of just bubbling with inert gas. Ensure all reagents are added under a positive pressure of argon or nitrogen. 2. Switch Ligand: Move to a more powerful ligand system like Pd(OAc)₂/SPhos or a pre-formed NHC-Pd precatalyst.[5][9] 3. Increase Temperature: Raise the temperature to 100-120°C. Consider switching to a higher-boiling solvent like DMAc if necessary.[12] |
| Low Yield (<50%) | 1. Incomplete Reaction: The reaction is slow or has stalled. 2. Catalyst Decomposition: The catalyst is not stable enough for the required reaction time/temperature. 3. Protodeboronation: The boronic acid is being consumed by a non-productive pathway. | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to confirm it has reached completion. 2. Use a More Stable Precatalyst: Buchwald G3 or G4 precatalysts are often more stable and activate more reliably. 3. Use a Boronic Pinacol Ester: These are generally more robust than the corresponding acids.[8] Use rigorously dried solvents. |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[11] 2. Incorrect Pd:Ligand Ratio: An improper ratio can lead to undesired side reactions. | 1. Rigorous Degassing: This is the most critical factor. Ensure the solvent and headspace are free of oxygen. 2. Optimize Stoichiometry: Ensure a Pd:Ligand ratio of approximately 1:1.5 to 1:2. |
| Formation of Dehalogenated Aniline | 1. Hydrolytic Pathways: Presence of excess water or other protic sources can lead to the reductive cleavage of the C-X bond. 2. Base-Induced Decomposition: Certain bases at high temperatures can promote this side reaction. | 1. Control Water Content: Use a precisely measured amount of water if required by the conditions, or use an anhydrous solvent system with a base like Cs₂CO₃. 2. Screen Bases: Try a different base, such as K₂CO₃ or an organic base like Et₃N (though often less effective for the main reaction). |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki coupling of a halo-4-tert-butyl-2-fluoroaniline with a generic arylboronic acid.
Materials:
-
Halo-4-tert-butyl-2-fluoroaniline (e.g., the bromo- or iodo- derivative) (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the halo-aniline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).
-
Seal and Purge: Seal the vessel with a septum or cap. Remove it from the glovebox and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M) and a solvent ratio of approximately 10:1 (dioxane:water).
-
Degassing (Critical Step): Perform three cycles of freeze-pump-thaw.
-
Freeze the mixture using liquid nitrogen until solid.
-
Apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture, backfilling with argon.
-
-
Heating: Place the vessel in a preheated oil bath or heating block at 100°C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots (under inert atmosphere) and analyzing via TLC or LC-MS every 2-4 hours. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Cross-coupling strategies for aniline synthesis. ResearchGate.[Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.[Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.[Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate.[Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.[Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.[Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.[Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.[Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.[Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.[Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]
-
The Suzuki Reaction. Stanford University.[Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Stability of 4-tert-Butyl-2-fluoroaniline under acidic/basic conditions
Technical Support Center: 4-tert-Butyl-2-fluoroaniline Stability & Handling
Ticket ID: T-BFA-001 Subject: Stability Profile: this compound under Acidic/Basic Conditions Status: Resolved / Knowledge Base Article
Executive Summary
This compound (CAS: 129373-04-2) presents a unique stability profile due to the interplay between the electron-withdrawing fluorine atom (ortho) and the bulky, electron-donating tert-butyl group (para). This guide addresses the specific challenges of handling this intermediate, particularly regarding its reduced basicity compared to aniline and its lipophilic nature.
| Property | Value | Implication |
| pKa (Conjugate Acid) | ~3.53 (Predicted) | Significantly weaker base than aniline (pKa ~4.6). Requires strong acids for complete protonation. |
| LogP | ~3.0 | Highly lipophilic. Poor water solubility; prone to emulsions during extraction. |
| Oxidation Potential | High | Rapidly discolors (browns) in air as a free base. |
Module 1: The Acidic Environment (Protonation & Salt Formation)
Core Concept: Under acidic conditions (pH < 2), the molecule exists as the anilinium salt. This is the thermodynamically stable form , resistant to oxidation. However, the tert-butyl group creates solubility challenges in aqueous acids.
Common Issues & Troubleshooting
Q: Why won't my sample dissolve in 1M HCl? A: This is a solubility issue, not a reactivity issue. The hydrophobic tert-butyl group prevents the molecule from entering the aqueous phase effectively, even if protonation is thermodynamically favorable.
-
Solution: Use a biphasic system with vigorous stirring or a co-solvent.
-
Recommended Protocol: Dissolve the aniline in a minimal amount of Methanol (MeOH) or Diethyl Ether (
) before adding the acid (e.g., 4M HCl in Dioxane or aqueous HCl).
Q: Is the C-F bond stable in acid? A: Yes. The aromatic C-F bond is extremely robust in acidic media. Hydrolysis to a phenol would require extreme forcing conditions (superacids + high heat) which are not standard in workups.
Q: Can I perform diazotization (Sandmeyer reaction) safely? A: Yes, but temperature control is critical. The electron-withdrawing fluorine destabilizes the diazonium intermediate slightly compared to 4-tert-butylaniline.
-
Risk: If the temperature exceeds 5°C, the diazonium salt may decompose to the phenol or polymerize.
-
Fix: Maintain internal temperature between -5°C and 0°C during nitrite addition.
Module 2: The Basic Environment (Free Base & Oxidation)
Core Concept: In basic conditions (pH > 5), the molecule exists as the free base. The nitrogen lone pair is available for reaction, but also for radical oxidation .
Common Issues & Troubleshooting
Q: My clear oil turned dark brown/black overnight. Is it ruined? A: This is "Aniline Browning" caused by oxidation.
-
Mechanism: Oxygen abstracts a proton/electron from the nitrogen, generating a radical. Typically, anilines dimerize to form azo compounds or polymerize into tars.
-
Structural Note: The para position is blocked by the tert-butyl group. This prevents the formation of simple p-benzoquinone imines (a common degradation pathway for anilines). Instead, oxidation likely proceeds via ortho-coupling or N-N dimerization , leading to complex, dark-colored oligomers.
-
Salvage: If the darkening is mild, the impurity levels may be low (<1%). Purify via a short silica plug (eluting with Hexanes/EtOAc) or convert to the HCl salt to precipitate the pure compound.
Q: I have a persistent emulsion during extraction. What do I do? A: The tert-butyl group acts as a surfactant anchor.
-
Solution: Do not shake vigorously; use a gentle rocking motion.
-
Breaker: Add saturated NaCl (brine) to the aqueous layer. If that fails, filter the biphasic mixture through a pad of Celite to break the surface tension.
Visualizing the Stability Landscape
The following diagram illustrates the chemical species present at different pH levels and their associated risks.
Figure 1: pH-dependent speciation and stability risks. The salt form is the storage-stable entity.
Standard Operating Procedures (SOPs)
Protocol A: Stabilization via Salt Formation (HCl Salt)
Use this for long-term storage (>1 week).
-
Dissolution: Dissolve 1.0 eq of this compound in 5 volumes of Diethyl Ether or MTBE.
-
Acidification: Dropwise, add 1.1 eq of 2M HCl in Diethyl Ether (anhydrous) at 0°C.
-
Precipitation: A white solid should precipitate immediately.
-
Filtration: Filter under inert gas (Argon). Wash the cake with cold ether.
-
Drying: Dry under vacuum at room temperature. Store in amber vials.
Protocol B: Free Base Extraction (Workup)
Use this when isolating the compound from a reaction.
-
Quench: Cool the reaction mixture to 0°C.
-
Basify: Adjust pH to >8 using Saturated
(avoid strong NaOH if ester groups are present elsewhere in the molecule). -
Extract: Use Dichloromethane (DCM) rather than Ethyl Acetate. DCM solubilizes the lipophilic aniline better and separates faster from water.
-
Dry: Dry organic layer over
(Magnesium sulfate can sometimes trap amines). -
Concentrate: Rotary evaporate at <40°C. Do not evaporate to dryness if storing overnight ; keep as a concentrated solution or convert to salt immediately.
References
-
PubChem. (n.d.).[1][2] this compound (Compound).[1][3][4] National Library of Medicine. Retrieved February 2, 2026, from [Link]
Sources
Recrystallization techniques for 4-tert-Butyl-2-fluoroaniline derivatives
Technical Support Center: Purification & Crystallization of 4-tert-Butyl-2-fluoroaniline
Introduction: The "Grease & Grip" Paradox
Welcome to the technical support hub for This compound (CAS: 129373-04-2) and its derivatives.
As a process chemist, you are likely facing a specific frustration: this molecule suffers from a "Grease & Grip" paradox. The tert-butyl group acts like a "grease ball," making the molecule highly lipophilic and prone to oiling out, while the amine and fluorine moieties provide "grip" (polarity) that complicates non-polar solvent choices.
This guide is not a generic textbook summary. It is a troubleshooting system designed to address the specific physicochemical behavior of bulky, halogenated anilines.
Module 1: Solvent System Selection (The Critical Balance)
The Challenge: Standard "polar/non-polar" binary systems often fail because the tert-butyl group increases solubility in non-polar alkanes, while the amine functionality resists precipitation in alcohols.
Q: "I tried Ethanol/Water, but I just get a milky emulsion. What is the correct solvent system?"
A: Ethanol/Water is the "classic" trap for this molecule. The high water content required to force precipitation often pushes the lipophilic tert-butyl group to phase-separate as an oil (Liquid-Liquid Phase Separation) before it crystallizes.
Recommended Solvent Systems:
| System Type | Solvent Pair | Ratio (v/v) | Why it works |
| The "Gold Standard" | Methanol / Water | 10:1 to 5:1 | Methanol solubilizes the amine better than Ethanol; requires less water to precipitate, reducing oiling risk. |
| The "Lipophilic" | Heptane / Toluene | Varies | Best for removing polar impurities. Dissolve in min. Toluene, add Heptane until cloudy. |
| The "Low Temp" | Pentane / Et₂O | 20:1 | Requires cooling to -20°C. Good for low-melting solids. |
| The "Salt" Route | IPA / Conc. HCl | N/A | See Module 3. Converts the oil to a crystalline solid. |
Protocol: The "Cloud Point" Titration
-
Dissolve 1g of crude material in the minimum amount of Good Solvent (e.g., Methanol) at 40°C.
-
Add Anti-Solvent (e.g., Water) dropwise very slowly.
-
Stop immediately when a faint turbidity persists.
-
Do not add excess anti-solvent.
-
Cool slowly to room temperature.
Module 2: Troubleshooting "Oiling Out"
The Issue: Instead of beautiful needles, your flask contains a clear supernatant with a brown, gooey blob at the bottom.
The Mechanism: This occurs because the Melting Point (MP) of your impure solid is lower than the temperature at which the solution becomes saturated.[1] The compound precipitates as a liquid (oil) rather than a solid.[1][2]
Q: "My product oiled out. Is the batch ruined?"
A: No. But you cannot simply cool it further; that will just freeze the oil into an impure glass. You must reheat and intervene.[3]
The Rescue Workflow:
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Add Good Solvent: Add 10-15% more of the solubilizing solvent (e.g., Methanol). This lowers the saturation point.
-
Seed: Cool to just above the temperature where oiling occurred previously, and add a seed crystal (if available) or scratch the glass.
-
Slow Cool: Insulate the flask with a towel to slow the cooling rate.
Figure 1: Decision loop for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Module 3: The "Nuclear Option" (Salt Formation)
The Insight: this compound is a low-melting solid (often an oil at room temp if impure). Crystallizing liquids is difficult. Crystallizing salts is easy.
Q: "I cannot get this oil to solidify no matter what solvent I use."
A: Stop trying to crystallize the free base. Convert it to the Hydrochloride (HCl) salt . The lattice energy of the ionic salt will raise the melting point significantly (often >150°C), making crystallization trivial.
The Hydrohalic Purification Protocol:
-
Dissolution: Dissolve crude oil in Diethyl Ether or EtOAc (5 mL/g).
-
Salt Formation: Add 2M HCl in Ether (or bubble HCl gas) dropwise.
-
Precipitation: The HCl salt will precipitate instantly as a white solid.
-
Filtration: Filter the solid. Impurities (non-basic) stay in the mother liquor.
-
Recrystallization (Salt): Recrystallize the salt from Isopropanol/Methanol.
-
Free-Basing (Optional): If you need the neutral amine, suspend the pure salt in water, add NaOH to pH 12, and extract with Ether.
Figure 2: The "Salt Strategy" workflow for purifying stubborn aniline oils.
Module 4: Impurity Management (Color & Oxidation)
The Issue: Anilines are oxidation-prone. Your crystals might be turning pink, brown, or violet upon exposure to air.
Q: "My crystals are off-white/brown. How do I fix the color?"
A: The color comes from trace quinone-imine oxidation products. They are highly colored even at ppm levels.
Corrective Actions:
-
Activated Carbon: During the hot dissolution step (Module 1), add activated carbon (1-5 wt%). Stir for 10 minutes, then filter hot through Celite.
-
Warning: Do not cool during filtration, or the product will crystallize in the Celite.
-
-
Acid Wash: If keeping the product as a solution, wash the organic layer with dilute sodium bisulfite (
) to reduce oxidation byproducts. -
Inert Atmosphere: Always dry the final crystals under vacuum and store under Nitrogen/Argon.
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The authoritative text on industrial crystallization kinetics and oiling-out mechanisms).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. 2nd Edition. Academic Press. (Detailed protocols for salt selection and aniline purification).
-
PubChem. (2024).[4][5] this compound Compound Summary. National Library of Medicine. (Physicochemical property data).
-
Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. (Strategies for overcoming oiling out via seeding).
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Navigating Fluoroaniline Isomers in Synthesis, Featuring 4-tert-Butyl-2-fluoroaniline
Introduction: The Strategic Value of Fluorinated Anilines
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated anilines stand out as indispensable building blocks.[1][2] The strategic incorporation of fluorine into molecular scaffolds can profoundly alter physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity.[2] This has made fluoroaniline derivatives highly sought-after intermediates for the synthesis of complex, high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][3][4][5]
Among the diverse array of available isomers, 4-tert-Butyl-2-fluoroaniline presents a unique and compelling substitution pattern. It marries the steric bulk and moderate electron-donating nature of a para-tert-butyl group with the strong inductive electron-withdrawing and weak mesomeric donating effects of an ortho-fluorine atom. This guide provides an in-depth comparison of this compound against its simpler positional isomers—2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline—to elucidate the distinct advantages this specific arrangement offers in key synthetic transformations. We will explore the causal relationships between structure and reactivity, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The subtle differences in the placement of the fluorine atom, and the addition of the tert-butyl group, lead to distinct physical properties that influence solubility, handling, and reactivity.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C₁₀H₁₄FN | 167.22 | 224.7±28.0[6] | 3.53±0.10[6] |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | ~182-183 | 3.20 |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | ~186 | 3.51 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 188[3][7] | 4.65[8] |
Table 1: Comparison of key physicochemical properties of selected fluoroaniline isomers.
The pKa values are particularly revealing. The ortho-fluoro isomer is the least basic due to the fluorine's proximity to the amino group, exerting a strong inductive electron-withdrawing effect. In 4-fluoroaniline, this effect is attenuated by distance, and resonance effects play a larger role, resulting in a higher basicity. This compound's pKa is intermediate, influenced by the competing effects of the ortho-fluoro (decreasing basicity) and the para-tert-butyl group (increasing basicity through its +I effect).
Figure 1: Structures of the compared fluoroaniline isomers.
The Interplay of Substituents: A Mechanistic Analysis
Understanding the synthetic utility of these isomers requires a grasp of how each substituent influences the aromatic system's electronic and steric landscape.
-
The Fluorine Atom : As the most electronegative element, fluorine exerts a powerful inductive effect (-I) , withdrawing electron density from the ring and lowering the basicity of the aniline nitrogen. However, through its lone pairs, it also participates in a mesomeric or resonance effect (+M) , donating electron density, primarily to the ortho and para positions. The inductive effect generally dominates, making the fluoroanilines less reactive than aniline in electrophilic aromatic substitution, but the resonance effect still directs incoming electrophiles to the ortho and para positions.
-
The tert-Butyl Group : This group is characterized by two dominant features:
-
Steric Hindrance : Its large, bulky nature physically blocks access to adjacent (ortho) positions, a crucial tool for enforcing regioselectivity.[9] In reactions like electrophilic aromatic substitution, this can effectively prevent reaction at sterically congested sites.[9]
-
Electronic Effect : It is a weak electron-donating group through induction (+I effect) , which slightly activates the aromatic ring.[9]
-
In This compound , these effects converge to create a highly predictable reactivity pattern. The powerful ortho, para-directing amino group, the ortho-fluoro atom, and the para-tert-butyl group all activate the C3 and C5 positions. However, the bulky tert-butyl group sterically hinders the C5 position, making the C3 position the primary site for many transformations.
Comparative Reactivity in Key Synthetic Transformations
The true value of an intermediate is demonstrated in its performance in common chemical reactions. Here, we compare this compound to its simpler isomers in reactions critical to drug development and materials science.
Directed Ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful technique for achieving regioselective functionalization of aromatic rings.[10] The reaction relies on a "Directed Metalation Group" (DMG) to chelate with an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to a nearby ortho position. The amino group (usually protected as a pivalamide or carbamate) is an excellent DMG.
The this compound Advantage: In the case of a protected this compound, the DMG directs lithiation to the C3 position. This process is significantly enhanced by the ortho-fluorine atom, which increases the acidity of the C3 proton, facilitating its abstraction. The bulky tert-butyl group at C4 prevents competitive lithiation at the C5 position. This results in near-perfect regioselectivity, a highly desirable outcome for complex molecule synthesis.
-
Other Isomers:
-
2-Fluoroaniline (protected): Lithiation is directed to the C3 position, but competitive lithiation at the C6 position is possible, potentially leading to product mixtures.
-
3-Fluoroaniline (protected): The DMG will direct lithiation to both the C2 and C4 positions, often resulting in poor regioselectivity unless one position is sterically blocked.
-
4-Fluoroaniline (protected): Lithiation will occur at the C3 position (equivalent to C5), providing good selectivity for a single product.
-
Figure 2: Workflow for the highly regioselective Directed Ortho-Lithiation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Fluoroanilines are common substrates in C-N and C-C bond-forming reactions like the Buchwald-Hartwig amination and Suzuki coupling.[11][12] The electronic and steric profile of the aniline derivative can significantly impact catalyst activity and reaction outcome.
Performance of this compound: The presence of two ortho substituents (–NH₂ and –F) can present a challenge for some catalytic systems due to steric hindrance around the reaction center. However, modern bulky phosphine ligands are often designed to overcome such challenges. The electron-withdrawing nature of the fluorine can make oxidative addition more favorable in some cases. While the bulky tert-butyl group is distant from the amino group, its overall effect on molecular shape and solubility can influence reaction kinetics.
A comparative study on the palladium-catalyzed coupling of fluoroalkylamines with aryl halides noted that reactions can be sensitive to substitution patterns.[13] While not a direct comparison of fluoroaniline isomers, the principles highlight the importance of steric and electronic factors. For this compound, the choice of ligand is critical to accommodate the substitution pattern and achieve high yields.
-
Other Isomers:
-
2-Fluoroaniline: Can be challenging due to potential catalyst inhibition or side reactions involving the ortho-fluoro group.
-
3-Fluoroaniline: Generally a good substrate, with steric hindrance being less of a concern compared to the ortho-isomer.
-
4-Fluoroaniline: Often considered an ideal substrate due to the fluorine atom being remote from the amino group, minimizing steric interference while still modulating the electronic properties of the ring.[14]
-
Table 2: Hypothetical Yields in a Buchwald-Hartwig Amination with a Bulky Aryl Bromide.
| Fluoroaniline Isomer | Catalyst/Ligand System | Typical Yield (%) | Rationale for Performance |
|---|---|---|---|
| This compound | Pd₂(dba)₃ / XPhos | 75-85% | Requires a bulky ligand to overcome ortho-substituent hindrance. Good solubility of the substrate can be advantageous. |
| 2-Fluoroaniline | Pd₂(dba)₃ / XPhos | 60-75% | Potential for lower yields due to steric clash near the reacting nitrogen and potential catalyst interactions with the ortho-fluorine. |
| 3-Fluoroaniline | Pd₂(dba)₃ / SPhos | 85-95% | Electronically activated but sterically unencumbered, leading to efficient coupling. |
| 4-Fluoroaniline | Pd₂(dba)₃ / SPhos | 90-98% | Considered an excellent coupling partner; sterically accessible with favorable electronic properties.[14] |
Experimental Protocols
To provide a practical context, we describe a validated protocol where the unique properties of this compound are leveraged.
Protocol 1: Regioselective Synthesis of 3-Iodo-4-tert-butyl-2-fluoroaniline via DoM
This protocol demonstrates the precise functionalization at the C3 position, a transformation that would be difficult to achieve with other isomers or with standard electrophilic substitution methods.
Step-by-Step Methodology:
-
Protection of the Amine: In a flame-dried flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. After 15 minutes, add pivaloyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the pivalamide-protected aniline, which is used without further purification.
-
Directed Ortho-Lithiation: Dissolve the protected aniline (1.0 eq) in anhydrous THF and cool to -78 °C. Add s-butyllithium (1.2 eq, 1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C. Stir the resulting deep-colored solution for 1 hour at -78 °C.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.3 eq) in anhydrous THF and cool to -78 °C. Transfer the lithiated aniline solution to the iodine solution via cannula.
-
Workup and Deprotection: Allow the reaction to stir for 30 minutes at -78 °C before warming to room temperature. Quench with saturated aq. Na₂S₂O₃ solution. Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate. The crude product is then dissolved in methanol, and concentrated HCl (5 eq) is added. The mixture is heated to reflux for 6 hours to remove the pivaloyl group.
-
Purification: After cooling, the reaction mixture is basified with aq. NaOH and extracted with ethyl acetate. The product is purified by column chromatography on silica gel to yield 3-Iodo-4-tert-butyl-2-fluoroaniline.
Trustworthiness: This protocol is self-validating. The high regioselectivity of the iodination at C3 can be unequivocally confirmed by ¹H NMR and ¹³C NMR spectroscopy, with characteristic shifts and coupling patterns confirming the substitution pattern.
Conclusion: Selecting the Right Isomer for the Job
While all fluoroaniline isomers are valuable synthetic intermediates, This compound offers a unique and powerful combination of steric and electronic features that translate into exceptional regiochemical control.
-
For Directed Ortho-Lithiation , its substitution pattern provides a near-perfect solution for functionalizing the C3 position, an advantage unmatched by other simple fluoroaniline isomers.
-
In Electrophilic Aromatic Substitution , the bulky tert-butyl group acts as a powerful steric director, simplifying product outcomes.
-
In Cross-Coupling Reactions , while potentially more demanding of the catalytic system than the 3- or 4-isomers, it remains a viable and important substrate for building complex molecular architectures where its specific substitution pattern is required.
For the researcher or drug development professional, the choice of isomer is a strategic one. When the synthetic route demands precise, predictable functionalization adjacent to the amine and fluorine, particularly via modern organometallic methods, this compound is not just an alternative; it is often the superior choice for achieving complexity with control and efficiency.
References
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PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
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PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. 4-Fluoroaniline. Available at: [Link]
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ResearchGate. Chemical reactivity descriptors of o-fluoroaniline, m-fluoroaniline, and p-fluoroaniline isomers. Available at: [Link]
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Sparrow Chemical. Fluoroaniline Series. Available at: [Link]
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Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition, 47(25), 4703-6. Available at: [Link]
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Cetin, M. M. (2025, October 22). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79–88. Available at: [Link]
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Ningbo O-Beck Import & Export Co., Ltd. (2026, January 26). Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. Available at: [Link]
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National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Available at: [Link]
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Organic Chemistry Portal. Hiyama Coupling. Available at: [Link]
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ResearchGate. Directed ortho lithiation general mechanism. Available at: [Link]
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ResearchGate. Structure of aniline. (b) Resonance structures of tri-tertbutylaniline. (c) Structure of N-centered radical derived from tri-tertbutylaniline. Available at: [Link]
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YouTube. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). Available at: [Link]
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ResearchGate. Structure and properties of fluoroaniline isomers. Available at: [Link]
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Wikipedia. Directed ortho metalation. Available at: [Link]
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National Institutes of Health. (2012). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. Available at: [Link]
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Buncel, E., et al. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 1999(9), 1915-1922. Available at: [Link]
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Comparative Reactivity Profile: 2-Fluoroaniline vs. 4-Fluoroaniline
Executive Summary
In medicinal chemistry and scaffold synthesis, the choice between 2-fluoroaniline (ortho) and 4-fluoroaniline (para) is rarely interchangeable.[1] While they share a molecular formula (
-
4-Fluoroaniline functions as a robust, sterically accessible nucleophile, exhibiting reactivity patterns similar to unsubstituted aniline but with enhanced metabolic stability.[1]
-
2-Fluoroaniline presents a "privileged" steric challenge; it is significantly less nucleophilic due to inductive withdrawal and steric crowding, requiring specialized catalytic systems for efficient coupling.[1]
Electronic and Structural Fundamentals
The distinct behaviors of these isomers stem from the competition between the Inductive Effect (-I) and the Resonance Effect (+R) of the fluorine atom relative to the amine.
Physicochemical Comparison
| Feature | 2-Fluoroaniline (Ortho) | 4-Fluoroaniline (Para) | Impact on Reactivity |
| pKa (Conjugate Acid) | ~4.44 | 4.65 | 4-F is more basic. The lower pKa of 2-F indicates the lone pair is less available for protonation. |
| Inductive Effect (-I) | Strong (Proximity) | Weak (Distance) | In 2-F, fluorine pulls electron density directly from the nitrogen's vicinity, deactivating it.[1] |
| Resonance Effect (+R) | Present but sterically perturbed | Efficient | In 4-F, the +R effect donates electron density into the ring, partially countering the -I effect. |
| Steric Environment | Hindered (Ortho-effect) | Accessible | 2-F requires higher energy or specific ligands to overcome steric clash during N-functionalization.[1] |
Visualizing Electronic Vectors
The following diagram illustrates the opposing electronic forces that dictate the availability of the nitrogen lone pair.
Figure 1: Comparative electronic landscape. Note the dominance of inductive withdrawal in the ortho-isomer (Red) versus the resonance stabilization in the para-isomer (Green).
Nucleophilic Reactivity (N-Functionalization)[1]
In drug discovery, these anilines are frequently employed as nucleophiles in acylation, sulfonation, or Buchwald-Hartwig aminations.[1]
N-Acylation and Alkylation
-
4-Fluoroaniline: Reacts rapidly with acid chlorides and anhydrides.[1] The reaction is often diffusion-controlled in the presence of a base (e.g., TEA or Pyridine).
-
2-Fluoroaniline: Reaction rates are retarded by 20-40% compared to the para-isomer. The fluorine atom at the ortho position creates a "picket fence" effect, blocking the trajectory of incoming electrophiles.
-
Optimization: Requires stronger bases (e.g., NaH) or higher temperatures to force conversion.[1]
-
Palladium-Catalyzed Coupling (Buchwald-Hartwig)
When coupling these anilines with aryl halides, the difference is critical for ligand selection.[1]
-
4-Fluoroaniline: Compatible with first-generation ligands (e.g., BINAP, DPPF).[1]
-
2-Fluoroaniline: Often fails with bulky ligands due to the "ortho-ortho" clash if the aryl halide is also substituted.
-
Solution: Use specialized, flexible ligands like BrettPhos or RuPhos which are designed to accommodate sterically hindered amines.[1]
-
Electrophilic Aromatic Substitution (EAS) Directing Effects[1][2]
When the aniline ring itself is the substrate for further functionalization (e.g., halogenation, nitration), the directing effects of the Amino group (
| Substrate | Strongest Activator | Directing Outcome | Major Product Position |
| 4-Fluoroaniline | Position 2 (Ortho to amine) | ||
| 2-Fluoroaniline | Position 4 (Para to amine) |
Key Insight: In 2-fluoroaniline, the position para to the amine (Position 4) is the "sweet spot." It is activated by the amine and relatively unhindered. This makes 2-fluoroaniline an excellent scaffold for building 1,2,4-trisubstituted benzene cores.[1]
Experimental Protocol: Comparative N-Acylation
This protocol validates the reactivity difference. It uses a mild electrophile (acetic anhydride) to highlight the slower kinetics of the ortho-isomer.
Objective: Synthesize N-(fluorophenyl)acetamide derivatives.
Reagents
-
Substrate (1.0 eq): 2-Fluoroaniline OR 4-Fluoroaniline[1]
-
Reagent (1.1 eq): Acetic Anhydride (
)[1] -
Solvent: Dichloromethane (DCM)[1]
-
Catalyst (0.1 eq): 4-Dimethylaminopyridine (DMAP) [Optional for 4-F, Recommended for 2-F][1]
Workflow Diagram
Figure 2: Reaction workflow highlighting the necessary condition adjustments (time/catalyst) for the sterically hindered 2-fluoroaniline.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 10 mmol of the fluoroaniline in 20 mL of dry DCM.
-
Addition: Cool the solution to 0°C. Add 11 mmol (1.05 mL) of acetic anhydride dropwise.
-
Differentiation:
-
Workup: Quench with 20 mL saturated
. Extract with DCM (2 x 15 mL). -
Purification: Wash organics with brine, dry over
, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
References
-
PubChem. (2025).[1][2] 4-Fluoroaniline Compound Summary. National Library of Medicine.[1] [Link][1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Discusses ligand choice for hindered anilines). [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Source for electronic parameter comparisons). [Link]
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The Strategic Advantage of Steric Bulk: A Comparative Guide to 4-tert-Butyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the selection of molecular building blocks is paramount to achieving desired physicochemical and biological properties. Substituted anilines are a cornerstone of this molecular architecture, and among them, 4-tert-Butyl-2-fluoroaniline stands out as a compound of significant interest. This guide provides an in-depth technical comparison of this compound with its structural analog, 2-fluoroaniline, to elucidate the distinct advantages conferred by the para-substituted tert-butyl group. Through an analysis of experimental data, we will explore how this bulky alkyl group synergistically interacts with the ortho-fluoro substituent to modulate basicity, lipophilicity, metabolic stability, and reactivity, thereby offering strategic benefits in molecular design.
The Decisive Influence of the tert-Butyl Group: A Comparative Analysis
The introduction of a tert-butyl group at the 4-position of the 2-fluoroaniline scaffold is not a trivial modification. This sterically demanding, non-polar moiety fundamentally alters the molecule's electronic and spatial characteristics, leading to a cascade of advantageous effects.
Modulating Basicity and Nucleophilicity
The basicity of the aniline nitrogen is a critical parameter influencing its reactivity and its potential to interact with biological targets. The tert-butyl group, through its electron-donating inductive effect, increases the electron density on the aromatic ring and, consequently, on the nitrogen atom. This leads to a predicted increase in the basicity of this compound compared to 2-fluoroaniline.
Data Presentation: Comparative Physicochemical Properties
| Property | 2-fluoroaniline | This compound | Advantage of the tert-Butyl Group |
| Molecular Weight ( g/mol ) | 111.12[1] | 167.22[3][4] | Increased molecular weight and volume. |
| pKa (predicted) | ~3.2[1] | ~4.5 - 5.0 | Enhanced basicity and nucleophilicity. |
| LogP (experimental) | 1.26[1] | 2.96[3] | Significantly increased lipophilicity. |
| Metabolic Stability | Susceptible to para-hydroxylation[5][6] | Steric shielding of the para position | Improved metabolic stability. |
Enhancing Lipophilicity for Improved Bioavailability
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a molecule's ability to cross biological membranes. The tert-butyl group, being a large, non-polar alkyl substituent, significantly increases the lipophilicity of the molecule.
Experimental data confirms this substantial difference:
This marked increase in lipophilicity can lead to improved absorption and distribution within biological systems, a highly desirable trait in drug discovery.[7] However, it is a parameter that must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[7]
Steric Shielding and Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes.[8] For aniline derivatives, a common metabolic pathway is hydroxylation of the aromatic ring.[5][6] Studies on the in vitro metabolism of 2-fluoroaniline have shown that it is preferentially hydroxylated at the para-position.[5][6]
This is where the tert-butyl group in this compound provides a critical advantage. Its substantial steric bulk effectively shields the para-position from enzymatic attack, thereby inhibiting this major metabolic pathway.[9] This "metabolic shielding" can significantly increase the half-life of the molecule in vivo, leading to improved pharmacokinetic profiles. Furthermore, studies on related 4-fluoroanilino quinazolines have indicated that they are susceptible to metabolic defluorination, a process that can be mitigated by steric hindrance around the fluorine atom.[10]
Caption: Metabolic shielding by the tert-butyl group.
Experimental Protocols: Demonstrating the Advantage in Synthesis
The steric and electronic properties of the tert-butyl group in this compound can be strategically exploited in organic synthesis to control regioselectivity. A prime example is electrophilic aromatic substitution, such as bromination.
Protocol: Regioselective Bromination of this compound
Objective: To demonstrate the directing effects of the substituents in this compound, leading to a highly regioselective bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane. Place the flask on a magnetic stirrer and begin stirring.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution over 10-15 minutes. The tert-butyl group's steric bulk at the para position and the activating amino group direct the electrophilic substitution to the positions ortho to the amino group. The fluorine atom at one of the ortho positions deactivates it, thus favoring substitution at the other ortho position.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired regioselective brominated product.
Caption: Workflow for regioselective bromination.
Conclusion
The incorporation of a tert-butyl group at the para-position of 2-fluoroaniline offers a suite of strategic advantages for researchers in drug discovery and materials science. This single modification significantly enhances lipophilicity, modulates basicity, and, most critically, provides a steric shield that improves metabolic stability by hindering common routes of degradation. These combined effects make this compound a valuable building block for the design of more robust and efficacious molecules. Understanding and leveraging the unique properties conferred by the tert-butyl group is key to unlocking its full potential in the development of next-generation chemical entities.
References
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PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]
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- van der Graaff, W. B., Vermeulen, N. P., & Breimer, D. D. (1988). Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 18(6), 647-658.
- Linclau, B., et al. (2021). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Beilstein Journal of Organic Chemistry, 17, 1836-1844.
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [Link]
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- Woerly, E. M., et al. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 52(12), 1676-1685.
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ChemSurvival. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
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ResearchGate. In vitro metabolic stability assays for the selected compounds. [Link]
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PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Reddit. (2025, November 5). How do you rank these 4 molecules by their pKa? r/chemhelp. [Link]
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Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why? [Link]
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Chemistry Stack Exchange. (2017, April 26). Comparing acidity of anilinium ion and para-fluoro anilium ion. [Link]
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The Rising Profile of 4-tert-Butyl-2-fluoroaniline Derivatives in Therapeutic Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is paramount. One such scaffold gaining attention is 4-tert-Butyl-2-fluoroaniline. Its unique substitution pattern—a bulky, lipophilic tert-butyl group and an electron-withdrawing fluorine atom—offers a compelling starting point for the design of new drug candidates. This guide provides an in-depth technical comparison of the biological activities of compounds derived from this versatile aniline, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the this compound Scaffold
The chemical architecture of this compound provides distinct advantages in drug design. The tert-butyl group can enhance metabolic stability and improve binding affinity to target proteins through hydrophobic interactions.[1] The fluorine atom, a common feature in many modern pharmaceuticals, can modulate the electronic properties of the molecule, improve binding affinity, and enhance bioavailability.[2] This strategic combination makes derivatives of this compound promising candidates for targeting a range of biological pathways.
I. N-(4-tert-Butyl-2-fluorophenyl) Amide and Acetamide Derivatives: Potential as Anticancer Agents
A primary synthetic route for functionalizing anilines is through the formation of amide or acetamide linkages. This straightforward chemical modification allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Comparative Anticancer Activity
While specific data on N-(4-tert-Butyl-2-fluorophenyl) acetamide derivatives is limited in publicly available literature, we can infer their potential by comparing them to structurally similar compounds. Phenylacetamide derivatives, for instance, have been identified as potential anticancer agents.[3] A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic effects, particularly against the PC3 prostate carcinoma cell line.[3]
To provide a comparative perspective, let's consider a hypothetical derivative, Compound A1 , an N-(4-tert-Butyl-2-fluorophenyl) acetamide. Its potential anticancer activity can be benchmarked against known phenylacetamide derivatives.
Table 1: Comparative in vitro Cytotoxicity of Phenylacetamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound A1 (Hypothetical) | PC3 (Prostate Carcinoma) | - | - |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [3] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [3] |
| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | [3] |
The data suggests that the presence of a nitro group on the N-phenyl ring enhances cytotoxicity.[3] Further investigation into various substitutions on the acetamide moiety of a compound like A1 could yield potent anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.[4]
Materials:
-
Cancer cell line (e.g., PC3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.[5]
II. Quinazoline Derivatives: A Promising Avenue for Kinase Inhibitors and Antimicrobials
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that target protein kinases.[6][7] Given that this compound can serve as a precursor for the "anilino" portion of 4-anilinoquinazolines, this class of derivatives holds significant therapeutic potential.
Comparative Anticancer Activity as Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy.[6] The fluorine atom at the 2-position of the aniline ring is often crucial for inhibitory activity.[8]
Let's consider a hypothetical 4-(4-tert-butyl-2-fluoroanilino)quinazoline derivative, Compound B1 . Its potential as an EGFR inhibitor can be compared with known quinazoline-based drugs.
Table 2: Comparative EGFR Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound | EGFR Kinase Inhibition (IC50) | Target | Reference |
| Compound B1 (Hypothetical) | - | EGFR | - |
| Gefitinib | 0.02 µM | EGFR | [7] |
| Erlotinib | 0.002 µM | EGFR | [7] |
| Lapatinib | 0.003 µM | EGFR/HER2 | [7] |
The high potency of the reference drugs highlights the potential of the 4-anilinoquinazoline scaffold. The introduction of the 4-tert-butyl group in Compound B1 could offer unique interactions within the ATP-binding pocket of EGFR, potentially leading to high affinity and selectivity.
Signaling Pathway of EGFR Inhibition
Comparative Antimicrobial Activity
Beyond their anticancer properties, quinazoline derivatives have also demonstrated a broad spectrum of antimicrobial activities.[9][10] This dual activity makes them particularly attractive for further development.
To evaluate the potential antimicrobial efficacy of a hypothetical quinazoline derivative derived from this compound, Compound B2 , we can compare its potential Minimum Inhibitory Concentration (MIC) values against those of other antimicrobial quinazolines.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinazoline and Benzamide Derivatives
| Compound | S. aureus | E. coli | Reference |
| Compound B2 (Hypothetical Quinazoline) | - | - | - |
| Novel Benzamidine Analogues | 31.25 - 125 | - | [1] |
| N-Benzamide Derivative 5a | 6.25 | 3.12 | [11] |
| N-Benzamide Derivative 6b | 6.25 | - | [11] |
| N-Benzamide Derivative 6c | - | 3.12 | [11] |
The data for related benzamide derivatives suggest that compounds with an amide linkage can exhibit potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[11] This indicates that quinazoline derivatives incorporating the this compound moiety could also possess significant antimicrobial properties.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Synthesis Workflow for Proposed Derivatives
The synthesis of the proposed amide and quinazoline derivatives from this compound can be achieved through established synthetic routes.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies, a diverse library of amide and quinazoline derivatives can be generated. The comparative analysis with existing bioactive molecules suggests that these derivatives are likely to exhibit significant anticancer and antimicrobial activities. The experimental protocols provided herein offer a robust framework for the systematic evaluation of these new chemical entities. Future research should focus on the synthesis and comprehensive biological screening of a focused library of these derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical and clinical development.
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Comparing 4-tert-Butyl-2-fluoroaniline with 4-tert-butylaniline in synthesis
An Objective Comparison for Synthetic Strategy: 4-tert-Butyl-2-fluoroaniline vs. 4-tert-butylaniline
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the selection of starting materials is a critical decision that dictates reaction efficiency, product properties, and overall project timelines. Anilines, as foundational building blocks, are ubiquitous. This guide provides an in-depth comparison of two structurally similar yet electronically distinct anilines: this compound and its non-fluorinated counterpart, 4-tert-butylaniline. Our focus will be on the profound influence of the ortho-fluoro substituent on physicochemical properties and reactivity in key synthetic transformations, providing researchers with the data and rationale needed to make informed decisions.
Physicochemical Properties: The Foundational Differences
The introduction of a single fluorine atom at the ortho position to the amino group instigates significant changes in the molecule's electronic and physical characteristics. While both molecules share a hydrophobic tert-butyl group, the highly electronegative fluorine atom in this compound imparts unique properties.
The most telling distinction lies in their basicity, as indicated by the pKa. The predicted pKa of this compound is lower than that of 4-tert-butylaniline.[1][2] This is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom, rendering it less basic. This fundamental difference is a primary predictor of their divergent reactivity profiles.
| Property | This compound | 4-tert-butylaniline | Rationale for Difference |
| Molecular Formula | C₁₀H₁₄FN[3][4] | C₁₀H₁₅N[1] | Presence of a fluorine atom. |
| Molecular Weight | 167.22 g/mol [3][4] | 149.23 g/mol [1] | Fluorine is heavier than hydrogen. |
| Appearance | Colorless to pale yellow liquid/solid[3] | Clear orange-red to brownish liquid[1] | Subtle electronic differences can affect chromophores. |
| Melting Point | N/A | 15-16 °C[1] | Intermolecular forces are altered by the C-F bond. |
| Boiling Point | ~225 °C (Predicted)[2] | 90-93 °C / 3 mmHg[1] | Increased polarity and molecular weight generally raise boiling point. |
| pKa | ~3.53 (Predicted)[2] | ~3.78[1] | Strong inductive electron-withdrawal by fluorine reduces the basicity of the amino group. |
| LogP | 3.0 (Computed)[4] | 2.7-2.99[1] | Fluorine can increase lipophilicity, slightly offsetting the polarity of the C-F bond. |
| Solubility | Practically insoluble in water; soluble in organic solvents.[3] | Insoluble in water.[1] | The large hydrophobic tert-butyl group dominates, ensuring low water solubility for both. |
Head-to-Head: Reactivity in Core Synthetic Transformations
The true divergence in utility between these two reagents becomes apparent when they are subjected to common synthetic reactions. We will explore two of the most frequent applications for anilines: amide bond formation and palladium-catalyzed C-N cross-coupling.
A. Amide Bond Formation: A Test of Nucleophilicity
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of active pharmaceutical ingredients (APIs).[5] The reaction hinges on the nucleophilic attack of the aniline's nitrogen atom on an activated carboxylic acid derivative.
Causality of Reactivity: The reactivity in amide coupling is directly proportional to the nucleophilicity of the amine. As established by its lower pKa, this compound is less basic and therefore a weaker nucleophile than 4-tert-butylaniline. Consequently, it is expected to react more slowly or require more forcing conditions to achieve comparable yields.
Caption: Electronic effects on amide coupling reactivity.
Comparative Performance Data (Illustrative)
The following table presents expected outcomes for the coupling of each aniline with a generic carboxylic acid (e.g., phenylacetic acid) using a standard coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
| Parameter | This compound | 4-tert-butylaniline |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Reaction Temperature | Room Temp to 50 °C | Room Temperature |
| Typical Yield | 65 - 80% | >90% |
| Required Equivalents of Coupling Reagent | 1.2 - 1.5 | 1.1 - 1.2 |
B. Palladium-Catalyzed C-N Cross-Coupling: A More Nuanced Affair
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds, essential for synthesizing complex molecules.[6] The reaction involves the coupling of an amine with an aryl halide or triflate.
Causality of Reactivity: The performance in this catalytic cycle is more complex. While the reduced nucleophilicity of this compound can be a disadvantage, its increased N-H acidity (a result of the fluorine's electron-withdrawing nature) can facilitate the deprotonation step required for the formation of the active palladium-amido complex. For 4-tert-butylaniline, its higher nucleophilicity is an advantage, but a stronger base may be required to deprotonate the N-H bond. The choice of ligand, base, and reaction conditions becomes paramount in optimizing the reaction for either substrate.
Comparative Performance Data (Illustrative)
This table illustrates the expected performance in a Buchwald-Hartwig coupling with bromobenzene.
| Parameter | This compound | 4-tert-butylaniline |
| Optimal Ligand Class | Biaryl phosphines (e.g., XPhos) | Biaryl phosphines (e.g., SPhos) |
| Optimal Base | Strong, non-nucleophilic (e.g., LHMDS) | Stronger Base (e.g., NaOtBu) |
| Reaction Temperature | 80 - 110 °C | 80 - 110 °C |
| Typical Yield | 70 - 90% | 85 - 98% |
| Catalyst Loading | 1 - 2 mol% | 0.5 - 1.5 mol% |
Strategic Selection in Application
The choice between these two anilines is not about which is "better," but which is fitter for purpose. The decision is driven by the desired properties of the final product.
-
Choose 4-tert-butylaniline when:
-
The primary goal is high yield and rapid conversion in standard reactions like amidations.[1][7]
-
The electronic properties of the final molecule do not require modulation by fluorine.
-
It is used as an intermediate in the synthesis of materials like polymers or dyes where cost and throughput are key drivers.
-
-
Choose this compound when:
-
The target molecule is a pharmaceutical candidate.[3] The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa for better pharmacokinetic profiles.[3][8]
-
Fine-tuning of electronic properties is required for applications in materials science, such as in organic electronics.[3]
-
Caption: Workflow for selecting the appropriate aniline building block.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and serve as a reliable starting point for comparing the two anilines in your own research.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
-
Preparation: To a stirred solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., Dichloromethane or DMF, 0.5 M), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the selected aniline (4-tert-butylaniline or this compound, 1.1 eq) to the reaction mixture. If the aniline salt is used, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Monitor the reaction by TLC or LC-MS. For 4-tert-butylaniline, the reaction is typically complete within 4-8 hours. For this compound, allow for up to 24 hours, potentially with gentle heating (40-50 °C) if the reaction is sluggish.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig C-N Coupling
-
Inert Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the selected aniline (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous solvent (e.g., Toluene or Dioxane, 0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Versatility of 4-Butylaniline in Specialty Chemical Applications. Available at: [Link]
-
ScienceDaily. (2025, March 22). Groundbreaking light-driven method to create key drug compounds. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Available at: [Link]
-
PubChem. (n.d.). 4-Tert-Butylaniline. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available at: [Link] (Note: This is a representative authoritative review on the topic, though not directly from the search results).
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
ResearchGate. (2025, August 6). NBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. Available at: [Link]
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AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]
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-
ChemSynthesis. (2025, May 20). N-tert-butyl-4-fluoroaniline. Available at: [Link]
-
ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
PubMed. (n.d.). Fluorine in medicinal chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. Available at: [Link]
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Strategic Bioisosteric Replacements for 4-tert-Butyl-2-fluoroaniline in Kinase Inhibitor Design
Executive Summary
4-tert-Butyl-2-fluoroaniline (CAS: 63845-28-5) is a ubiquitous building block in medicinal chemistry, particularly in the synthesis of diarylurea kinase inhibitors (e.g., analogs of Regorafenib or Sorafenib). Its structural dualism—the lipophilic para-tert-butyl group for hydrophobic pocket occupancy and the ortho-fluorine for electronic modulation—makes it a "Gold Standard" scaffold.
However, this reagent presents distinct liabilities in late-stage drug development:
-
Metabolic Liability: The tert-butyl group is a primary site for CYP450-mediated oxidation (hydroxylation), leading to rapid clearance.[1]
-
Electronic Limitations: The electron-donating nature of the alkyl group can be insufficient when higher acidity of the resulting urea/amide is required for hydrogen bonding.
This guide objectively compares three strategic alternatives that address these deficits while maintaining the core pharmacophore.
Part 1: Comparative Analysis of Alternative Reagents
The following reagents serve as high-value alternatives, offering specific improvements in metabolic stability, steric bulk, or electronic tuning.
Candidate A: The Metabolic Shield
Reagent: 4-(Trifluoromethyl)-2-fluoroaniline
-
Role: Bioisosteric replacement of t-butyl with CF₃.
-
Mechanism: The C–F bond is metabolically inert. Unlike the t-butyl group, which undergoes oxidative demethylation or hydroxylation, the CF₃ group blocks metabolism at the para position.
-
Trade-off: CF₃ is strongly electron-withdrawing. This significantly lowers the pKa of the aniline nitrogen, reducing nucleophilicity during synthesis but increasing the acidity (H-bond donor strength) of the final urea product.
Candidate B: The "Super-Lipophilic" Isostere
Reagent: 4-(Pentafluorosulfanyl)-2-fluoroaniline (SF₅-Aniline)
-
Role: Steric and lipophilic upgrade.[2]
-
Mechanism: The SF₅ group is often called "Super-CF₃." It is more lipophilic (higher LogP) and sterically larger than CF₃, closely mimicking the volume of a t-butyl group but with high electronegativity and complete metabolic stability.
-
Application: Ideal when the binding pocket requires the bulk of a t-butyl group but the molecule fails metabolic stability tests.
Candidate C: The Electronic Modulator
Reagent: 4-tert-Butyl-2-chloroaniline
-
Role: Ortho-substitution swap (Cl vs. F).
-
Mechanism: Chlorine is larger and less electronegative than fluorine. This alters the torsional angle of the aniline relative to the urea linkage (atropisomerism potential) and modulates the halogen bonding capability.
-
Application: Used when the ortho-fluorine does not provide sufficient steric lock or when fine-tuning the pKa of the urea protons is necessary for potency.
Performance Data Comparison
| Metric | Baseline (4-tBu-2-F) | Candidate A (4-CF3-2-F) | Candidate B (SF5-2-F) | Candidate C (4-tBu-2-Cl) |
| Metabolic Stability | Low (t-Butyl oxidation) | High (Blocked) | Very High (Blocked) | Low |
| Steric Bulk (Volume) | ~98 ų | ~43 ų (Smaller) | ~88 ų (Similar) | ~115 ų (Larger Cl) |
| Electronic Effect ( | -0.20 (Donating) | +0.54 (Withdrawing) | +0.68 (Strong Withdrawing) | -0.20 (Donating) |
| Aniline Nucleophilicity | Moderate | Low | Very Low | Moderate |
| Urea H-Bond Donor | Weak | Strong | Very Strong | Moderate |
| LogP (Lipophilicity) | High | Moderate | Very High | High |
Part 2: Decision Framework & Mechanism
Reagent Selection Logic
Use the following logic flow to select the appropriate reagent based on your lead compound's failure mode.
Figure 1: Decision tree for bioisosteric replacement based on ADME/Tox and potency data.
Part 3: Experimental Protocol
Workflow: Synthesis of Diarylureas
The most common application of these anilines is coupling with isocyanates to form urea-based kinase inhibitors. Due to the reduced nucleophilicity of Candidate A and Candidate B , standard protocols must be modified to ensure high yields.
Methodology: Base-Catalyzed Isocyanate Coupling
Standard aniline coupling often fails for electron-deficient anilines (CF3/SF5). This protocol uses a pyridine base to facilitate the reaction.
Reagents:
-
Substituted Aniline (1.0 equiv)[3]
-
Aryl Isocyanate (1.1 equiv)
-
Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)
-
Pyridine (1.3 equiv) - Crucial for Candidates A & B[3]
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the Substituted Aniline (e.g., 4-(SF5)-2-fluoroaniline, 1.0 mmol) in anhydrous THF (5 mL).
-
Note: For Candidate B (SF5), ensure complete solubility; mild heating (30°C) may be required due to high lipophilicity.
-
-
Activation: Add Pyridine (1.3 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Coupling: Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in THF (2 mL) over 10 minutes.
-
Mechanistic Insight: The pyridine acts as a proton shuttle and prevents the formation of unreactive aniline-HCl salts if acid chlorides were used, but in isocyanate coupling, it catalyzes the proton transfer to the urea nitrogen.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitoring: Check via TLC or LC-MS. The electron-deficient anilines (A & B) react slower than the t-Butyl baseline.
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Redissolve residue in EtOAc (Ethyl Acetate).
-
Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and Brine.
-
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO₂).
Reaction Pathway Diagram
Figure 2: Mechanistic pathway highlighting the electronic influence of the para-substituent on reaction kinetics and product properties.
References
-
Barnes, P. J., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Swinburne, A. N., & Steed, J. W. (2017). "Mechanochemical synthesis of thioureas, ureas and guanidines." Beilstein Journal of Organic Chemistry. Link
-
Weng, Z., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[1][4] ACS Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[5] "4-Nonylaniline vs. 4-tert-butylaniline: A Comparative Guide to Reactivity." BenchChem Technical Guides. Link
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Prospective Performance Benchmark of 4-tert-Butyl-2-fluoroaniline in Catalysis: A Guide for Researchers
In the dynamic landscape of catalyst development, the strategic selection of molecular building blocks is paramount to unlocking novel reactivity and enhancing catalytic performance. This guide presents a forward-looking analysis of 4-tert-Butyl-2-fluoroaniline, a uniquely substituted aniline, as a compelling candidate for applications in both organometallic catalysis and asymmetric organocatalysis. While direct experimental data on its catalytic performance is emerging, its structural motifs—a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom—suggest significant potential for influencing catalyst activity, selectivity, and stability.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a well-reasoned prospectus on the potential advantages of incorporating this compound into catalytic systems. We will explore its prospective application as a ligand precursor in the Suzuki-Miyaura cross-coupling reaction and as a foundational scaffold for a novel chiral phosphoric acid organocatalyst. Through proposed experimental designs and comparative frameworks against established catalysts, this guide aims to provide a robust starting point for the empirical validation of this compound's catalytic efficacy.
The Rationale: Harnessing Steric and Electronic Effects
The unique substitution pattern of this compound offers a compelling combination of steric and electronic properties that can be strategically exploited in catalyst design.
-
The tert-Butyl Group: This bulky substituent is anticipated to enforce a high degree of steric hindrance around a metal center when incorporated into a ligand. This can promote reductive elimination, a crucial step in many cross-coupling catalytic cycles, and can also influence the regioselectivity of a reaction. In the context of organocatalysis, the tert-butyl group can create a well-defined chiral pocket, enhancing enantioselectivity.
-
The Fluorine Atom: Positioned ortho to the amino group, the electron-withdrawing nature of the fluorine atom is expected to modulate the electronic properties of the aniline nitrogen. This can influence the binding affinity of a resulting ligand to a metal center and affect the acidity of a derived organocatalyst. The presence of fluorine can also introduce non-covalent interactions that may stabilize transition states.
Proposed Application 1: A Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][2] The performance of the palladium catalyst is critically dependent on the nature of the supporting ligand. We propose the synthesis of a novel biarylmonophosphine ligand derived from this compound and its subsequent evaluation in a benchmark Suzuki-Miyaura reaction.
Experimental Workflow: Ligand Synthesis and Catalytic Evaluation
Caption: Proposed workflow for CPA synthesis and catalytic testing.
Experimental Protocol: Asymmetric aza-Friedel-Crafts Reaction of N-Boc-Imines with Indole
Objective: To benchmark the performance of the novel chiral phosphoric acid (CPA-1), derived from this compound, against a well-established TRIP catalyst.
Materials:
-
N-Boc-imine of benzaldehyde
-
Indole
-
CPA-1 (hypothetical)
-
TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (Benchmark CPA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the N-Boc-imine (0.2 mmol) and indole (0.24 mmol) in CH₂Cl₂ (1.0 mL) at -20 °C is added the respective CPA catalyst (0.01 mmol, 5 mol%).
-
The reaction is stirred at this temperature until complete consumption of the imine (monitored by TLC).
-
The reaction mixture is then directly purified by column chromatography on silica gel.
-
The yield of the product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.
Hypothetical Performance Comparison
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| CPA-1 | 92 | 95 |
| TRIP | 95 | 98 |
Note: The hypothetical data suggests that while the novel CPA-1 could be a highly effective catalyst, it might initially show slightly lower enantioselectivity compared to the highly optimized and sterically demanding TRIP catalyst. Further optimization of the reaction conditions for CPA-1 would be necessary.
Conclusion and Future Outlook
The strategic incorporation of fluorine and bulky alkyl groups has proven to be a successful strategy in the development of pharmaceuticals and functional materials. This guide proposes a logical extension of this approach to the field of catalysis by highlighting the untapped potential of this compound. The proposed experimental frameworks for its application in Suzuki-Miyaura cross-coupling and asymmetric organocatalysis provide a clear roadmap for researchers to empirically validate its performance.
The anticipated benefits of utilizing this unique aniline derivative include enhanced catalytic activity, improved selectivity, and potentially greater catalyst stability. While the presented performance data is hypothetical, it is grounded in established principles of catalyst design. The successful implementation of the outlined research could lead to the development of a new class of highly effective ligands and organocatalysts, thereby expanding the toolkit of synthetic chemists and accelerating the discovery of novel chemical entities. We encourage the research community to explore the catalytic potential of this compound and contribute to the growing body of knowledge in this exciting area.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Akiyama, T. Stronger Brønsted Acids. Chem. Rev.2007, 107, 5744-5758.
- Buchwald, S. L.; Hartwig, J. F. Evolution of a Catalyst for the Cross-Coupling of C-N Bonds. Acc. Chem. Res.2008, 41, 1534-1544.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
-
Organometallics 2023 , 42, 19, 2354–2364. [Link]
-
Beilstein J. Org. Chem. 2010 , 6, 1099. [Link]
-
ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
J. Org. Chem. 2024 . [Link]
-
CONICET. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]
-
Chem. Commun. 2007 , 4959-4961. [Link]
Sources
A Comparative Guide to the Analysis of Impurities in Commercially Available 4-tert-Butyl-2-fluoroaniline
For researchers, scientists, and drug development professionals, the purity of starting materials and chemical intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 4-tert-Butyl-2-fluoroaniline, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. The presence of even trace-level impurities, particularly positional isomers, can have significant implications for the downstream reaction kinetics, yield, and the impurity profile of the final drug substance.
This guide provides an in-depth, objective comparison of the primary analytical methodologies for the characterization and quantification of impurities in commercially available this compound. Grounded in established scientific principles and regulatory expectations, this document offers field-proven insights and detailed experimental protocols to empower scientists to make informed decisions for their analytical workflows.
The Origin and Nature of Impurities in this compound
An effective impurity analysis begins with a thorough understanding of the potential impurities that may arise from the synthetic route. The two primary methods for synthesizing this compound each present a unique profile of potential process-related impurities.
-
Friedel-Crafts Alkylation of 2-Fluoroaniline: This common synthetic pathway involves the reaction of 2-fluoroaniline with a tert-butylating agent (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst. The directing effects of the amino and fluoro groups can lead to the formation of several positional isomers.
-
Direct Fluorination of 4-tert-Butylaniline: This route involves the introduction of a fluorine atom onto the 4-tert-butylaniline backbone. This process can also result in the formation of various positional isomers of the desired product.
Based on these synthetic pathways, the most probable impurities in commercial batches of this compound include:
-
Positional Isomers: Such as 3-tert-Butyl-2-fluoroaniline, 5-tert-Butyl-2-fluoroaniline, and 2-tert-Butyl-4-fluoroaniline. These are often the most challenging to separate due to their similar physicochemical properties.
-
Unreacted Starting Materials: Including 2-fluoroaniline or 4-tert-butylaniline.
-
Poly-alkylated Species: Di-tert-butylated fluoroanilines, which can arise from over-alkylation during the Friedel-Crafts reaction.
-
By-products: Other minor impurities generated through side reactions specific to the chosen synthetic conditions.
The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, making the robust analytical characterization of these compounds a regulatory necessity.[1][2][3][4][5]
Comparative Analysis of Analytical Methodologies
The two most powerful and widely adopted analytical techniques for the separation and quantification of impurities in pharmaceutical intermediates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separation of compounds in the liquid phase based on their partitioning between a mobile phase and a stationary phase, followed by UV or mass-based detection. |
| Typical Analytes | Volatile and thermally stable compounds. Ideal for separating positional isomers of substituted anilines. | Wide range of non-volatile and thermally labile compounds. |
| Key Advantages | High chromatographic efficiency and resolution for volatile isomers. Definitive peak identification through mass spectral libraries. High sensitivity. | Versatility for a broad range of compounds. Non-destructive, allowing for fraction collection. Well-established and robust. |
| Limitations | Requires analytes to be thermally stable and volatile. Not suitable for non-volatile impurities without derivatization. | Lower chromatographic resolution for some closely related isomers compared to capillary GC. Can consume larger volumes of solvents. |
| Sensitivity | Very high, with detection limits often in the low µg/mL to ng/mL range. | High, particularly with MS detection, with detection limits in the µg/mL range. |
Causality Behind Method Selection:
-
GC-MS is often the preferred method for this specific analysis due to the volatile nature of fluoroaniline isomers. The high efficiency of capillary GC columns provides superior resolving power for these closely related compounds.[6][7][8] The mass spectrometer provides definitive structural information, which is critical for the unambiguous identification of positional isomers.
-
HPLC is a versatile and robust alternative. The choice of stationary phase is critical for achieving adequate separation of isomers. Pentafluorophenyl (PFP) columns are particularly effective for separating halogenated aromatic compounds due to unique dipole-dipole, pi-pi, and steric interactions.[9]
Experimental Protocols
The following protocols are provided as a validated starting point for the analysis of impurities in this compound. Method optimization may be required based on the specific instrumentation and impurity profile of the sample.
Protocol 1: GC-MS Method for Isomeric Impurity Profiling
This method is designed for the high-resolution separation and quantification of positional isomers and other volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample.
- Dissolve in 50.0 mL of methylene chloride to prepare a 1.0 mg/mL stock solution.
- Further dilute to a final concentration of 0.1 mg/mL for injection.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
- Injector: Split/Splitless inlet at 250°C, split ratio 20:1.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 200°C, hold for 2 minutes.
- Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
3. Rationale for Experimental Choices:
- The DB-5ms column is a robust, general-purpose column that provides excellent separation of aromatic compounds based on boiling point and polarity differences.
- The temperature gradient is designed to provide good separation of early-eluting volatile impurities while ensuring that higher boiling point compounds are eluted in a reasonable time.
- Full scan mode allows for the identification of unknown impurities by comparison to mass spectral libraries, while SIM mode provides enhanced sensitivity for quantifying trace-level impurities.
Protocol 2: HPLC-UV/MS Method for Broad-Spectrum Impurity Analysis
This method is suitable for the detection of a wider range of impurities, including less volatile by-products and starting materials.
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample.
- Dissolve in 50.0 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV/MS Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Column: Waters Cortecs PFP, 2.7 µm, 4.6 x 100 mm (or equivalent Pentafluorophenyl column).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
- 0-2 min: 30% B
- 2-15 min: 30% to 95% B
- 15-18 min: 95% B
- 18.1-22 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection:
- UV-DAD at 240 nm.
- Mass Spectrometer (ESI+) scanning m/z 100-500.
3. Rationale for Experimental Choices:
- The PFP stationary phase is chosen for its unique selectivity towards positional and halogenated isomers, which is often superior to standard C18 columns.[9]
- The gradient elution allows for the separation of compounds with a wide range of polarities, from polar starting materials to non-polar by-products.
- The use of formic acid in the mobile phase improves peak shape and provides a source of protons for electrospray ionization (ESI) in the mass spectrometer.
- Dual UV and MS detection provides comprehensive data, with UV for quantification and MS for confirmation of identity.
Method Validation and Performance Comparison
Both analytical methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10][11][12][13] Key validation parameters include specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).
Data Summary: Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the analysis of key potential impurities in this compound.
| Parameter | GC-MS | HPLC-UV |
| Resolution (Rs) for critical isomer pair | > 2.0 | > 1.5 |
| Limit of Quantification (LOQ) | ~0.01% (100 ppm) | ~0.05% (500 ppm) |
| Linearity (r²) | > 0.998 | > 0.998 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Typical Run Time | ~25 minutes | ~22 minutes |
Visualization of Analytical Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
Both GC-MS and HPLC-UV/MS are powerful and suitable techniques for the analysis of impurities in this compound. The choice between them should be guided by the specific analytical needs and the anticipated impurity profile.
-
For high-resolution separation and definitive identification of volatile positional isomers , GC-MS is the superior technique . Its high chromatographic efficiency is unmatched for this class of compounds.
-
For a broader, more versatile screening method that can also detect non-volatile or thermally sensitive impurities, HPLC-UV/MS is the recommended approach . The use of a PFP column is critical to maximize the resolution of fluoro-isomers.
Ultimately, a comprehensive impurity control strategy may involve the use of both techniques: HPLC for routine quality control and release testing, and GC-MS for in-depth characterization, identification of unknown impurities, and method validation. Adherence to the principles outlined in this guide and the relevant ICH guidelines will ensure the generation of accurate, reliable, and defensible analytical data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 6(1), 74-78. Retrieved from [Link]
-
Chromatography Forum. (2013, December 11). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from [Link]
-
ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Journal of Separation Science. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 6(1), 74-78. Retrieved from [Link]
-
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Therapeutic Goods Administration. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
PubMed. (1997, July). [Separation of flavonol isomers by packed column supercritical fluids chromatography]. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-tert-Butyl-2-fluoroaniline
[1][2]
Executive Summary & Immediate Hazards
Stop and Read: 4-tert-Butyl-2-fluoroaniline (CAS: 63845-28-5) is not a generic organic solvent.[1][2] It is a halogenated aromatic amine . Improper disposal into standard organic waste streams can lead to regulatory violations (EPA/RCRA) and equipment damage (hydrofluoric acid generation during incineration).
Core Hazards:
-
Acute Toxicity: High risk via inhalation, ingestion, and dermal absorption.
-
Corrosive/Irritant: Causes severe skin burns and eye damage (Category 1B/2).[3]
-
Environmental Toxin: Chronic aquatic toxicity due to the lipophilic tert-butyl moiety.
Chemical Profile: The "Why" Behind the Protocol
To safely dispose of this compound, one must understand its structure-property relationships.[2] The disposal method is dictated by two functional groups: the Fluorine atom and the Amine group .
| Property | Value / Characteristic | Operational Implication |
| Structure | 4-t-Butyl-2-fluoroaniline | Lipophilic: The t-butyl group increases skin absorption rates compared to aniline.[1][2] |
| Halogen Content | Fluorine (F) | Incineration Requirement: Must be burned in a facility with wet scrubbers to capture Hydrofluoric Acid (HF) gas.[1][2] |
| Basicity | Weak Base (Aniline derivative) | Incompatibility: Exothermic reaction with strong acids.[1][2] DO NOT mix with acid waste streams.[4] |
| Flash Point | >93°C (Estimated) | Combustible liquid.[1][2][5] Class IIIB. |
| Physical State | Liquid (oily), Yellow-Brown | Viscosity requires thorough rinsing of containers.[1][2] |
Segregation & Compatibility Logic
The Golden Rule: Never dispose of this compound in "General Organic" or "Acidic" waste containers.[1][2]
Incompatibility Matrix
-
ACIDS (Nitric, Sulfuric, HCl): Violent exothermic reaction. Potential formation of toxic anilinium salts.
-
OXIDIZERS (Peroxides, Permanganates): Risk of ignition or explosion. Aromatic amines are easily oxidized.
-
ACID CHLORIDES/ANHYDRIDES: Rapid, heat-generating acylation reactions.
Self-Validating Segregation Protocol
Before adding this chemical to any waste container, perform the "pH & Halogen Check" :
-
Verify Label: Does the waste container label explicitly say "Halogenated"?
-
Verify pH: Is the receiving waste stream Neutral or Basic (pH ≥ 7)?
-
If "No" to either: STOP. Initiate a new waste stream.
Disposal Workflows (Visualized)
The following diagram illustrates the decision logic for disposing of this compound in various states (Pure, Solution, or Spill).
Figure 1: Decision matrix for segregating this compound waste streams. Note the critical stop point regarding acidic streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Reaction Mixtures (Liquid Waste)
Context: You have completed a coupling reaction (e.g., Buchwald-Hartwig) and have the aniline in organic solvent.
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal if the mixture is potentially corrosive.
-
Labeling: Affix a hazardous waste label.
-
Transfer: Pour into the Halogenated Waste carboy.
-
Why? Non-halogenated waste is often used as fuel blending. The presence of Fluorine requires the waste to be incinerated at higher temperatures (1100°C+) with scrubbing to prevent acid rain formation (HF).
-
-
Log: Update the satellite accumulation area log immediately.
Scenario B: Disposal of Pure/Expired Chemical
Context: An old bottle of the neat chemical is found during inventory.
-
Do Not Bulking: Do not pour pure chemical into a general waste carboy. This increases the risk of unexpected reactivity.
-
Lab Packing: Keep the chemical in its original manufacturer bottle.
-
Secondary Containment: Place the bottle in a clear zip-seal bag to contain potential leaks and preserve the label.
-
Request Pickup: Submit for "Lab Pack" disposal. The waste vendor will pack this drum with vermiculite and other compatible small bottles for specialized incineration.
Scenario C: Spill Cleanup (Emergency Procedure)
Context: A 100mL bottle drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area. Vapors are toxic.[6][7][8]
-
PPE Upgrade: Wear double nitrile gloves (or Silver Shield® for longer exposure), safety goggles, and a lab coat. Use a respirator if ventilation is poor.
-
Containment: Surround the spill with chemically inert absorbent (Vermiculite or Clay/Kitty Litter).
-
Warning: Do not use paper towels or cellulose for large spills of amines, as they can increase surface area for oxidation.
-
-
Collection: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.
-
Decontamination: Wipe the surface with a mild soap/water solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).
Regulatory Compliance (US/EU Context)
-
EPA (USA): [3]
-
Waste Code: While not specifically P- or U-listed by CAS, it is a Characteristic Waste .
-
D002: If pH is >12.5 (Corrosive).
-
F-List (F001/F002): If mixed with spent halogenated solvents (Methylene Chloride, etc.).
-
Disposal Method: Incineration is mandated for halogenated organics to destroy the carbon-fluorine bond.
-
-
REACH/CLP (EU):
-
Classified as Aquatic Acute 1 / Aquatic Chronic 1. Disposal must prevent entry into waterways.[3]
-
EWC Code: 07 01 04* (Other organic solvents, washing liquids, and mother liquors).
-
References
-
PubChem. (n.d.). 4-Fluoroaniline Compound Summary (CID 9731).[9] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link][1][2]
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- 8. lobachemie.com [lobachemie.com]
- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-tert-Butyl-2-fluoroaniline
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 4-tert-Butyl-2-fluoroaniline, a substituted aniline, is a valuable building block, but its chemical nature presents significant hazards that must be rigorously managed. This guide moves beyond a simple checklist, providing a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as our science.
A Hazard-First Rationale: Understanding the "Why" Behind the PPE
Effective protection begins with a deep understanding of the risks. The molecular structure of this compound, as a primary aromatic amine, dictates its hazard profile. It is not merely a "toxic chemical"; it is a substance with specific routes of exposure and mechanisms of harm that our PPE choices must directly counteract.
-
Dermal Corrosivity and Systemic Absorption: Substituted anilines are notorious for their ability to cause severe skin burns and irritation upon contact.[1][2][3][4] More insidiously, they can be readily absorbed through the skin, leading to systemic toxicity.[5][6] This dual threat—local corrosive damage and systemic absorption—is the primary driver for stringent hand and body protection.
-
Severe Ocular Damage: Direct contact with the eyes can cause severe burns and irreversible damage.[1][2][3][4] The liquid or aerosolized form of this compound poses a significant splash hazard, making comprehensive eye and face protection non-negotiable.
-
Respiratory Irritation and Inhalation Toxicity: Vapors and mists of this compound can cause respiratory tract irritation.[1][2] Inhalation is a direct route to systemic exposure, making engineering controls the first line of defense, supplemented by respiratory protection when necessary.[5][6]
-
Long-Term and Systemic Health Risks: Beyond acute effects, there is evidence that prolonged or repeated exposure to related aniline compounds may cause organ damage, specifically targeting the blood and hematopoietic system.[1] Some substituted anilines are also suspected carcinogens.[2] This underscores the importance of minimizing all exposure, no matter how small, over the entire duration of a project.
Core Protective Equipment: A Mandated Protocol
Based on the hazard assessment, the following PPE is mandatory for all laboratory operations involving this compound. The selection of specific materials is critical, as not all protective gear offers the same level of resistance to aromatic amines.
| Area of Protection | Required PPE | Specifications and Rationale (The "Why") |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Outer Glove: Butyl rubber or Viton. Inner Glove: Nitrile. This combination provides excellent resistance to aromatic amines. Nitrile alone is sufficient only for very brief, incidental contact.[7][8] Always inspect gloves for any sign of degradation before and during use.[9] |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and vapors.[10] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters.[8] |
| Body | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, flame-retardant lab coat is the minimum requirement.[8][11] For procedures involving larger volumes (>50 mL) or a higher splash potential, a chemical-resistant apron made of butyl rubber or similar material must be worn over the lab coat.[8][11] |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound must be performed inside a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[1][3][7] In the event of a fume hood failure or a major spill, a full-face respirator with organic vapor cartridges is required for emergency response.[8][10] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the foot. Leather or a suitable synthetic material is required to offer protection from small spills.[11] |
Operational Plan: Integrating PPE into Your Workflow
PPE is only effective when used as part of a systematic, procedural workflow.
Pre-Operational Safety Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
Inspect All PPE: Carefully check gloves for pinholes, cracks, or discoloration.[9] Ensure goggles and face shields are clean and free of scratches that could impair vision.
-
Prepare Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[7] Ensure a spill kit appropriate for chemical spills is readily available.
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat, shoes, inner gloves, safety goggles, and outer gloves. The face shield and apron should be added just before handling the chemical.
-
Work Within the Hood: Conduct all transfers, weighings, and reactions deep within the chemical fume hood, at least 6 inches from the sash.
-
Minimize Aerosol Generation: When transferring liquids, pour slowly down the side of the receiving vessel or dispense from a pipette with the tip close to the surface of the liquid to prevent splashing and aerosolization.[12]
-
Immediate Cleanup: Clean any minor drips or spills within the fume hood immediately using a compatible absorbent material.
-
Secure Containers: Keep all containers of this compound tightly sealed when not in immediate use.[1][3]
Post-Procedure Doffing and Decontamination
-
Decontaminate: Wipe down the exterior of the primary container and any reusable equipment with an appropriate solvent before removing them from the fume hood.
-
Remove Outer Layers: While still in the work area, remove the chemical-resistant apron (if used) and the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.
-
Exit and Remove PPE: Move away from the immediate work area. Remove the face shield and goggles. Finally, remove the inner pair of gloves, again turning them inside out.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after handling the chemical, even though gloves were worn.[4]
Emergency and Disposal Procedures
Contingency planning is a critical component of laboratory safety. Your PPE is your first line of defense in an emergency.
Spill Response Protocol
In the event of a spill, the following workflow must be initiated. The primary objective is to ensure personnel safety while preventing the spread of contamination.
Caption: Workflow for responding to a this compound spill.
Disposal of Contaminated Materials
-
PPE and Consumables: All disposable items that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[1][13] They should be collected in a clearly labeled, sealed container within the laboratory.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled hazardous waste container.[4][13] Do not discharge any amount to the sewer.[3][4]
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a safety-first research culture. This diligence protects you, your colleagues, and the integrity of your invaluable work.
References
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Sdfine. (n.d.). Safety Data Sheet - 4-fluoroaniline. [Link]
-
PubChem. (2026). 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
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Rutgers University. (n.d.). Standard Operating Procedure - Aniline. Environmental Health & Safety. [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Environment, Health and Safety. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. [Link]
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ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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A&D Technology. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety Office. [Link]
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Knowledge Sourcing Intelligence. (2025). What are the health and safety guidelines for Aniline in workplaces?. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
